4-Methyl-5-nitroindoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXMLIIFZFXIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601498 | |
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165250-68-0 | |
| Record name | 4-Methyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-5-nitroindoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Methyl-5-nitroindoline. The information presented is intended to support research and development activities by providing key data on its physicochemical characteristics, structural features, and potential synthetic and analytical methodologies.
Core Chemical Properties
This compound is a substituted indoline derivative with a methyl group at the 4-position and a nitro group at the 5-position of the benzene ring. This substitution pattern imparts specific electronic and chemical properties to the molecule, making it a compound of interest in synthetic and medicinal chemistry.[1] The indoline core, a fused bicyclic system of a benzene ring and a saturated five-membered nitrogen-containing ring, is a privileged scaffold in drug discovery.[1]
Physicochemical Data
Quantitative data for this compound is not widely available in public literature. However, based on the properties of structurally related compounds, the following table summarizes the expected and known physicochemical properties.
| Property | Value | Source |
| CAS Number | 165250-68-0 | Benchchem |
| Molecular Formula | C₉H₁₀N₂O₂ | Calculated |
| Molecular Weight | 178.19 g/mol | Calculated |
| Appearance | Likely a solid, potentially colored due to the nitro group. | Inferred from related nitroaromatic compounds.[2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred from related compounds. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. |
Chemical Structure and Reactivity
The structure of this compound is characterized by the interplay of an electron-donating methyl group and a strong electron-withdrawing nitro group on the aromatic ring.[1] This electronic arrangement significantly influences the molecule's reactivity.[1]
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Electron-donating methyl group (-CH₃): Located at the 4-position, this group increases the electron density of the aromatic ring, which can affect its susceptibility to electrophilic substitution reactions.[1]
-
Electron-withdrawing nitro group (-NO₂): Positioned at the 5-position, this group makes the aromatic ring more electron-deficient. This can facilitate nucleophilic aromatic substitution reactions and provides a site for chemical modification, such as reduction to an amino group.[1]
The indoline ring itself can be oxidized to the corresponding indole. The presence of the methyl and nitro groups will modulate the reactivity of the aromatic ring towards further functionalization.[1]
Synthesis and Experimental Protocols
A general procedure for the synthesis of a related compound, 4-nitroindoline, from 2-methyl-3-nitrobenzene is described in a patent, which could potentially be adapted.[3]
Proposed Synthetic Workflow
The logical workflow for the synthesis and purification of this compound would be as follows:
References
Spectroscopic Profile of 4-Methyl-5-nitroindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Methyl-5-nitroindoline. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds.[1] The methodologies provided are generalized protocols for the spectroscopic analysis of similar organic compounds.
Introduction
This compound is a substituted indoline derivative. The indoline scaffold is a common structural motif in various biologically active compounds. The presence of a methyl group and a nitro group on the aromatic ring is expected to significantly influence its electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods crucial for its application in research and drug development.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide information about the number of different types of protons and their neighboring environments. The indoline ring protons at positions 2 and 3 would appear as triplets, while the aromatic protons and the methyl protons would appear as singlets.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The chemical shifts are influenced by the substitution pattern on the indoline ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C6) | ~7.5 | s |
| Aromatic-H (C7) | ~6.8 | s |
| N-H | ~4.0 (broad) | s |
| -CH₂- (C3) | ~3.6 | t |
| -CH₂- (C2) | ~3.1 | t |
| Methyl-H (C4-CH₃) | ~2.2 | s |
| Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C5 | ~145 |
| C7a | ~150 |
| C3a | ~130 |
| C4 | ~125 |
| C6 | ~120 |
| C7 | ~110 |
| C2 | ~48 |
| C3 | ~30 |
| C4-CH₃ | ~18 |
| Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indoline ring, C-H bonds of the methyl group and the aromatic ring, and the strong stretching vibrations of the nitro group.[1]
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Nitro (NO₂) Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (NO₂) Symmetric Stretch | 1330 - 1370 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[1] For this compound (C₉H₁₀N₂O₂), the molecular weight is 178.19 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 161 | [M - OH]⁺ |
| 132 | [M - NO₂]⁺ |
| 117 | [M - NO₂ - CH₃]⁺ |
| Ionization Method: Electron Impact (EI) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI or Electrospray Ionization - ESI).
-
Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized. For ESI, the solution is sprayed into the source, creating charged droplets.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
Workflow and Relationships
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in chemical characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Integration of different spectroscopic data for structural elucidation.
References
4-Methyl-5-nitroindoline: A Scaffolding for a New Generation of Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. The strategic substitution on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This whitepaper delves into the potential applications of a specific derivative, 4-Methyl-5-nitroindoline, in the realm of medicinal chemistry. While direct research on this particular molecule is limited, this guide will extrapolate its potential based on the well-established chemistry and biological activities of related substituted indoline and nitroaromatic compounds.
Structural and Physicochemical Context
This compound is a derivative of the indoline ring system, which consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1] In this specific molecule, the benzene ring is substituted at the 4-position with a methyl group (-CH₃) and at the 5-position with a nitro group (-NO₂). This substitution pattern creates a unique electronic and steric environment that can be exploited for drug design.
The methyl group at the 4-position is an electron-donating group, which can influence the electron density of the aromatic ring and potentially affect the molecule's reactivity in electrophilic substitution reactions.[1] Conversely, the nitro group at the 5-position is a strong electron-withdrawing group.[1] This has a significant impact on the electronic character of the molecule, making the aromatic ring more electron-deficient. This electronic push-pull relationship can modulate the binding affinity of the molecule to biological targets. Furthermore, the nitro group can serve as a handle for further chemical modifications, such as reduction to an amino group, opening avenues for the synthesis of a diverse library of derivatives.[1]
Potential Synthesis of this compound
A plausible synthetic route to this compound can be envisioned through a multi-step process starting from a commercially available precursor. A common approach to obtaining indolines is through the reduction of the corresponding indoles. Therefore, the synthesis could be achieved by the reduction of 4-methyl-5-nitroindole. The synthesis of 4-methyl-5-nitroindole itself can be accomplished through established indole synthesis methods, such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses, starting from appropriately substituted precursors.
A generalized workflow for the synthesis is depicted below:
Caption: A potential synthetic workflow for this compound.
Generalized Experimental Protocol for Indole Reduction
The following is a generalized protocol for the reduction of a substituted indole to its corresponding indoline, which could be adapted for the synthesis of this compound from 4-methyl-5-nitroindole.
Materials:
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4-Methyl-5-nitroindole (1 equivalent)
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Sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents)
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Glacial acetic acid
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Methanol
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Stir plate and magnetic stir bar
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Round-bottom flask
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Standard glassware for workup and purification
Procedure:
-
Dissolve 4-methyl-5-nitroindole in glacial acetic acid in a round-bottom flask with stirring.
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Cool the solution in an ice bath.
-
Slowly add sodium cyanoborohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
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Neutralize the solution with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Potential Applications in Medicinal Chemistry
The indoline core and nitroaromatic moieties are present in a wide array of biologically active molecules. By analogy, this compound could serve as a valuable scaffold for the development of novel therapeutic agents in several key areas.
Anticancer Activity
Many substituted indoline derivatives exhibit potent anticancer activity by targeting various components of cell signaling pathways. For instance, certain pyrrole-indoline-2-ones are effective inhibitors of Aurora kinases, which are often overexpressed in tumors.[2] The indoline scaffold has also been utilized to develop highly active and selective HDAC6 inhibitors.[2] Furthermore, derivatives of 5-nitroindole have been synthesized that act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[3][4] The presence of the nitro group on the this compound scaffold could be crucial for such interactions.
Anti-inflammatory Properties
Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in inflammatory pathways.[5] Additionally, certain 3-substituted-indolin-2-one derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[6] The unique electronic properties of this compound could be leveraged to design potent anti-inflammatory agents.
Antimicrobial and Antiviral Potential
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell. This mechanism is the basis for the activity of drugs like metronidazole. The indoline nucleus is also found in compounds with antimicrobial properties. Therefore, this compound derivatives could be explored for their potential as novel antibacterial or antiparasitic drugs.
Neurological and Other Applications
Derivatives of 4-nitroindole have been investigated as 5-HT2A receptor antagonists, suggesting a potential role for such scaffolds in the treatment of neurological disorders.[7] The versatility of the indoline ring system has also led to its incorporation into inhibitors of cholesterol ester protein (CETP), highlighting its potential in cardiovascular drug discovery.[2]
The following table summarizes the biological activities of some related substituted indoline and nitroindole compounds.
| Compound Class | Biological Target/Activity | Quantitative Data (Example) | Reference |
| Pyrrole-indoline-2-ones | Aurora Kinase A and B inhibitors | IC50 values in the nanomolar range | [2] |
| N-(4-hydroxyaminoformylbenzyl)alkyl-substituted dihydroindoles | Selective HDAC6 inhibitors | IC50 values in the nanomolar range | [2] |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex binders | - | [3][4] |
| Indoline derivatives | Dual 5-LOX and sEH inhibitors | IC50 values in the sub-micromolar to micromolar range | [5] |
| 3-substituted-indolin-2-ones | Anti-inflammatory (inhibition of NO, TNF-α, IL-6) | - | [6] |
| 4-nitroindole sulfonamides | 5-HT2A receptor antagonists | IC50 values less than 1μM | [7] |
Conceptual Signaling Pathway and Structure-Activity Relationship
The development of small molecule kinase inhibitors is a major focus in modern drug discovery. A hypothetical mechanism by which a this compound derivative could act as a kinase inhibitor is depicted in the following signaling pathway diagram.
Caption: A conceptual signaling pathway illustrating kinase inhibition.
The successful development of potent and selective drugs based on the this compound scaffold would rely on a thorough understanding of its structure-activity relationship (SAR).
Caption: A logical diagram of structure-activity relationship considerations.
Conclusion
While this compound remains a relatively unexplored molecule, its structural features suggest significant potential as a versatile scaffold in medicinal chemistry. By drawing parallels with other substituted indoline and nitroaromatic compounds, we can anticipate its utility in the development of novel anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications. The unique electronic interplay between the methyl and nitro groups provides a solid foundation for the design of targeted therapies. Further research, including the development of efficient synthetic routes and comprehensive biological evaluation, is warranted to fully unlock the therapeutic potential of this compound and its derivatives.
References
- 1. This compound | 165250-68-0 | Benchchem [benchchem.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 7. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-5-nitroindoline: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-nitroindoline is a substituted indoline molecule that holds significant potential as a versatile building block in the field of organic synthesis. Its unique structural features, comprising a saturated five-membered nitrogen-containing ring fused to a benzene ring substituted with both an electron-donating methyl group and a powerful electron-withdrawing nitro group, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents and other functional organic compounds.
The strategic placement of the methyl and nitro groups on the aromatic ring creates a unique electronic environment that influences the reactivity of the indoline core. The nitro group, in particular, can be readily transformed into an amino group, opening up a vast landscape of chemical modifications and allowing for the introduction of various pharmacophores. This adaptability makes this compound a key intermediate for generating libraries of compounds for drug discovery and medicinal chemistry programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 165250-68-0 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents |
| Reactivity | The nitro group is susceptible to reduction, and the aromatic ring can undergo further substitution. The secondary amine of the indoline core can be functionalized. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable ortho-nitrotoluene derivative. The most logical and widely applicable approach involves the Leimgruber-Batcho indole synthesis to first construct the corresponding indole, followed by a selective reduction of the pyrrole ring.
Step 1: Synthesis of 4-Methyl-5-nitro-1H-indole
The Leimgruber-Batcho indole synthesis provides a high-yielding and versatile method for the preparation of indoles from o-nitrotoluenes.[1] The starting material for the synthesis of 4-methyl-5-nitro-1H-indole would be 2,4-dimethyl-1,3-dinitrobenzene or a similarly substituted precursor. The general workflow for this synthesis is depicted below.
Caption: Leimgruber-Batcho synthesis of 4-methyl-5-nitro-1H-indole.
Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Methyl-5-nitro-1H-indole (General Procedure)
-
Enamine Formation: A solution of the starting o-nitrotoluene derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0-3.0 eq) and pyrrolidine (1.5-2.0 eq). The mixture is heated, typically at reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran). A reducing agent is then added. Common reducing systems include Raney nickel with hydrazine or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] The reaction is stirred at room temperature or with gentle heating until the enamine is consumed (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford pure 4-methyl-5-nitro-1H-indole.
Step 2: Reduction of 4-Methyl-5-nitro-1H-indole to this compound
The selective reduction of the C2-C3 double bond of the indole ring, without affecting the nitro group, is the final step in the synthesis of this compound. Catalytic hydrogenation under controlled conditions is a common and effective method for this transformation.
Caption: Reduction of 4-methyl-5-nitro-1H-indole to this compound.
Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-5-nitro-1H-indole (General Procedure)
-
Reaction Setup: To a solution of 4-methyl-5-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask, is added a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is carefully monitored by TLC or LC-MS to ensure the selective reduction of the indole double bond without reduction of the nitro group.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with potential biological activity. The presence of multiple reactive sites allows for a range of chemical transformations.
Reduction of the Nitro Group
A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 4-methyl-5-aminoindoline. This opens up numerous possibilities for further functionalization, such as acylation, sulfonylation, and participation in coupling reactions.
Caption: Functionalization pathway of this compound via reduction.
Experimental Protocol: Reduction of this compound to 4-Methyl-5-aminoindoline (General Procedure)
-
Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as stannous chloride (SnCl₂) dihydrate (4-5 eq) or iron powder in the presence of an acid like hydrochloric acid or ammonium chloride, is added to the solution.
-
Reduction: The reaction mixture is heated, typically to reflux, and the progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and made basic by the addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-methyl-5-aminoindoline can be purified by column chromatography.
N-Functionalization
The secondary amine of the indoline ring is another site for chemical modification. It can undergo N-alkylation, N-arylation, or acylation to introduce a variety of substituents, further diversifying the molecular scaffolds that can be accessed from this building block.
Use in Multi-Component Reactions
While specific examples are yet to be extensively documented, the structural features of this compound and its amino derivative make them promising candidates for participation in multi-component reactions (MCRs). MCRs are highly efficient one-pot processes that allow for the rapid construction of complex molecules from three or more starting materials, which is of great interest in combinatorial chemistry and drug discovery.
Conclusion
This compound is a strategically important building block in organic synthesis. Its straightforward synthesis from readily available starting materials and the presence of multiple, orthogonally reactive functional groups provide a powerful platform for the generation of diverse molecular architectures. The ability to readily access the corresponding 5-aminoindoline derivative further enhances its utility, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.
References
A Comprehensive Technical Review of 4-Methyl-5-nitroindoline and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group and a methyl substituent onto this scaffold, as in 4-Methyl-5-nitroindoline, creates a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its potential for hydrogen bonding, while the methyl group can modulate lipophilicity and steric interactions with biological targets. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, chemical properties, and biological activities, with a particular emphasis on their potential in drug development. While specific experimental data for this compound is limited in the current literature, this review compiles available information on its precursor and structurally related analogs to provide a valuable resource for researchers in the field.
Synthesis of this compound and Its Precursor
The primary synthetic route to this compound involves the reduction of its corresponding indole precursor, 4-methyl-5-nitro-1H-indole.
Synthesis of 4-Methyl-5-nitro-1H-indole
The synthesis of 4-methyl-5-nitro-1H-indole can be achieved through various established indole synthesis methodologies, such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses, starting from appropriately substituted precursors. For instance, the Fischer indole synthesis would utilize a substituted phenylhydrazine and a suitable ketone or aldehyde. The nitro and methyl groups would be present on the starting phenylhydrazine.
Reduction of 4-Methyl-5-nitro-1H-indole to this compound
The conversion of the indole ring to an indoline is a reduction reaction that saturates the 2,3-double bond of the pyrrole ring. Several methods are commonly employed for the reduction of indoles and nitro compounds, which can be adapted for this transformation.[1] It is important to note that many reduction methods for nitroaromatics convert the nitro group to an amine. Therefore, careful selection of reagents and reaction conditions is crucial to selectively reduce the indole double bond while preserving the nitro group.
Experimental Protocols
Below are representative experimental protocols for the reduction of a nitroindole to a nitroindoline, which can be adapted for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often clean method for reductions. The choice of catalyst and reaction conditions can be tuned to achieve selective reduction.
-
Materials:
-
4-Methyl-5-nitro-1H-indole
-
Palladium on carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (Adam's catalyst)
-
Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
-
Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)
-
Reaction flask
-
Magnetic stirrer
-
-
Procedure:
-
In a suitable reaction flask, dissolve 4-Methyl-5-nitro-1H-indole in the chosen solvent.
-
Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Reduction with Tin(II) Chloride
Tin(II) chloride is a classical reagent for the reduction of nitro groups, but under specific conditions, it can be used for other reductions as well. Careful control of stoichiometry and temperature is necessary to favor the reduction of the indole double bond over the nitro group.
-
Materials:
-
4-Methyl-5-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Extraction solvent (e.g., Ethyl acetate)
-
Reaction flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve 4-Methyl-5-nitro-1H-indole in the chosen solvent in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature or heat to reflux, depending on the desired reactivity.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography.
-
Quantitative Data
Table 1: Physicochemical Properties of 4-Methyl-5-nitro-1H-indole
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 165250-69-1 |
| Purity | ≥95% |
| Appearance | Not specified |
| Storage | Room temperature |
Table 2: Biological Activity of Selected Nitroindole Analogs
| Compound | Target/Activity | Cell Line | IC₅₀ (µM) |
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | c-Myc G-Quadruplex binder, Anticancer | HeLa | 5.08 ± 0.91 |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | c-Myc G-Quadruplex binder, Anticancer | HeLa | 5.89 ± 0.73 |
| 4-Nitroindole sulfonamide derivatives | 5-HT2A Receptor Binding | - | < 1 |
Analogs of this compound and Their Biological Activities
The nitroindoline scaffold has been explored for a variety of therapeutic applications, with analogs demonstrating potent biological activities.
Anticancer Activity: Targeting c-Myc G-Quadruplexes and CDK2
Several studies have focused on the development of nitroindole derivatives as anticancer agents. A notable strategy involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.
-
Pyrrolidine-substituted 5-nitroindoles: These compounds have been identified as a new class of G4 ligands that bind to the c-Myc promoter G4 sequence. This binding induces downregulation of c-Myc at both the transcriptional and translational levels, leading to cell-cycle arrest and the generation of reactive oxygen species, ultimately resulting in antiproliferative effects in cancer cells.
Another important target for anticancer drug development is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
-
N-methyl-5-nitroisatin (an indoline-2,3-dione analog): Derivatives of 5-nitroisatin have shown potential as inhibitors of CDK2. By acting as competitive inhibitors at the ATP-binding site of CDK2, these compounds can halt the cell cycle and induce apoptosis in cancer cells.
Serotonin Receptor Antagonism
Derivatives of 4-nitroindole have been investigated for their activity as serotonin receptor antagonists.
-
4-Nitroindole sulfonamides: A series of these compounds containing a methyleneamino-N,N-dimethylformamidine moiety have been shown to bind to 5-HT2A and 5-HT2C receptors with high affinity, with most compounds exhibiting IC₅₀ values of less than 1µM. This highlights the potential of the 4-nitroindole scaffold in developing treatments for neurological and psychiatric disorders.
Signaling Pathways and Experimental Workflows
c-Myc G-Quadruplex Stabilization Pathway
The following diagram illustrates the proposed mechanism of action for 5-nitroindole analogs that target the c-Myc G-quadruplex.
Caption: Proposed mechanism of c-Myc downregulation by 5-nitroindole analogs.
CDK2 Inhibition Pathway
The diagram below illustrates the signaling pathway of CDK2 inhibition by nitroindoline analogs, leading to cell cycle arrest.
Caption: Mechanism of cell cycle arrest via CDK2 inhibition by nitroindoline analogs.
General Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: General workflow for the development of this compound analogs.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. While specific data on the parent compound, this compound, is currently limited in the scientific literature, the exploration of its analogs has revealed significant potential in the development of novel therapeutics, particularly in the area of oncology and neuropharmacology. The synthetic accessibility of the nitroindoline scaffold allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and safety profiles. This technical guide serves as a valuable resource for researchers, summarizing the current state of knowledge and highlighting the potential of this chemical class for future drug discovery efforts. Further investigation into the synthesis, characterization, and biological evaluation of this compound itself is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Safety and Handling of 4-Methyl-5-nitroindoline
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. 4-Methyl-5-nitroindoline is a chemical compound for which extensive safety and toxicological data is not publicly available. The information provided herein is based on the chemical properties of structurally similar compounds and established principles of laboratory safety. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution in its handling and disposal. A thorough risk assessment should be conducted before any use.
Introduction
This compound (CAS No. 165250-68-0) is a substituted indoline derivative. The presence of a nitro group on the aromatic ring and a methyl group suggests that this compound may have biological activity, making it of interest in chemical and pharmaceutical research. However, the lack of comprehensive toxicological data necessitates a cautious approach to its handling, guided by information available for analogous compounds. This guide summarizes the known information and provides best-practice recommendations for safety and handling.
Hazard Identification and Classification
-
Harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Potentially capable of causing long-term adverse effects. For instance, the related compound 2-Methyl-5-nitroaniline is suspected of causing cancer.[3]
Table 1: Hazard Statements for Structurally Similar Compounds
| Compound | Hazard Statements |
| 5-Nitroindoline | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| 6-nitroindoline-2-carboxylic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| 1-Methyl-5-nitroindoline-2,3-dione | Not explicitly classified, but handling precautions suggest potential for irritation. |
| 2-Methyl-5-nitroaniline | Toxic if swallowed, in contact with skin or if inhaled, Suspected of causing cancer.[3] |
Physical and Chemical Properties
Quantitative experimental data for the physical and chemical properties of this compound are limited. The following table summarizes available information for the target compound and its analogs.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methyl-5-nitro-1H-indole | 2-Methyl-5-nitroaniline |
| CAS Number | 165250-68-0[4] | 165250-69-1[5] | 99-55-8[3] |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₈N₂O₂[5] | C₇H₈N₂O₂[6] |
| Molecular Weight | 178.19 g/mol | 176.17 g/mol [5] | 152.15 g/mol [6] |
| Appearance | Data not available | Data not available | Yellow crystals[6] |
| Boiling Point | Data not available | Data not available | Data not available |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the unknown toxicity profile of this compound, a stringent set of experimental protocols for handling should be implemented.
4.1 Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.
4.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to prevent contact with the eyes.[1][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound.[1]
-
Lab Coat: A fully buttoned lab coat should be worn to protect the skin and clothing.
-
Footwear: Closed-toe shoes are required in the laboratory.
-
-
Respiratory Protection: If there is a risk of dust or aerosol generation that cannot be controlled by engineering measures, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1][8]
4.3 Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[7]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Storage and Disposal
6.1 Storage
-
Store this compound in a tightly sealed container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1][7]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
6.2 Disposal
-
Waste containing this compound should be treated as hazardous waste.
-
Do not dispose of the compound down the drain.[1]
-
All waste materials, including empty containers and contaminated PPE, should be collected in labeled, sealed containers for disposal by a licensed hazardous waste contractor.[1]
-
Consult with your institution's environmental health and safety department for specific disposal guidelines.
Visualized Workflows
The following diagrams illustrate the logical flow of procedures for the safe handling and emergency response for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for exposure to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 165250-68-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4-Methyl-5-nitroindoline: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, three-step synthetic protocol for the preparation of 4-Methyl-5-nitroindoline, a valuable substituted indoline derivative for potential applications in pharmaceutical and materials science research. The synthesis commences with the construction of the 4-methylindole core via the Leimgruber-Batcho reaction, followed by regioselective nitration at the C5 position, and concludes with the selective reduction of the indole to the corresponding indoline.
Core Synthesis Strategy
The synthesis of this compound is accomplished through a robust three-step sequence:
-
Step 1: Synthesis of 4-Methylindole using the Leimgruber-Batcho indole synthesis starting from 3-Methyl-2-nitrotoluene.
-
Step 2: Nitration of 4-Methylindole to introduce a nitro group at the 5-position of the indole ring.
-
Step 3: Selective Reduction of 4-Methyl-5-nitroindole to yield the target compound, this compound.
This protocol provides detailed experimental procedures, expected yields, and reaction parameters for each step, facilitating reproducibility in a laboratory setting.
Experimental Protocols
Step 1: Synthesis of 4-Methylindole via Leimgruber-Batcho Synthesis
This procedure is adapted from the general principles of the Leimgruber-Batcho indole synthesis.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Methyl-2-nitrotoluene | 151.15 | 10.0 | 1.51 g |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 12.0 | 1.43 g (1.6 mL) |
| Pyrrolidine | 71.12 | 11.0 | 0.78 g (0.9 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 10 mL |
| Iron powder | 55.84 | 50.0 | 2.79 g |
| Acetic acid | 60.05 | - | 20 mL |
| Ethanol | 46.07 | - | 20 mL |
| Diethyl ether | 74.12 | - | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
-
A solution of 3-Methyl-2-nitrotoluene (10.0 mmol) in DMF (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
N,N-Dimethylformamide dimethyl acetal (12.0 mmol) and pyrrolidine (11.0 mmol) are added to the solution.
-
The reaction mixture is heated to 110 °C and stirred for 2 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed twice with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude enamine intermediate as a red oil.
-
The crude enamine is dissolved in a mixture of acetic acid (20 mL) and ethanol (20 mL).
-
Iron powder (50.0 mmol) is added portion-wise to the solution, and the resulting suspension is heated to 100 °C and stirred for 3 hours.
-
The reaction mixture is cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 4-Methylindole.
Expected Yield: 75-85%
Step 2: Nitration of 4-Methylindole
This protocol is based on established methods for the nitration of substituted indoles.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methylindole | 131.17 | 5.0 | 0.66 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 10 mL |
| Concentrated Nitric Acid (70%) | 63.01 | 5.5 | ~0.35 mL |
| Ice | - | - | As needed |
| Cold water | - | - | As needed |
Procedure:
-
In a flask, 4-Methylindole (5.0 mmol) is dissolved in concentrated sulfuric acid (10 mL) at 0 °C with stirring.
-
In a separate flask, a nitrating mixture is prepared by slowly adding concentrated nitric acid (5.5 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.
-
The cold nitrating mixture is added dropwise to the solution of 4-methylindole, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, the reaction is stirred at 0-5 °C for 1 hour.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The product, 4-Methyl-5-nitroindole, is dried under vacuum.
Expected Yield: 60-70%
Step 3: Selective Reduction of 4-Methyl-5-nitroindole
This procedure utilizes a borane reagent for the selective reduction of the indole ring.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Methyl-5-nitroindole | 176.17 | 2.0 | 0.35 g |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 4.0 | 4.0 mL |
| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Dichloromethane | 84.93 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | 142.04 | - | As needed |
Procedure:
-
A solution of 4-Methyl-5-nitroindole (2.0 mmol) in anhydrous tetrahydrofuran (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and trifluoroacetic acid (5 mL) is added dropwise.
-
Borane-tetrahydrofuran complex (1 M in THF, 4.0 mmol) is then added slowly to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is neutralized by the addition of saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Expected Yield: 50-60%
Data Summary
| Step | Product | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) |
| 1 | 4-Methylindole | 3-Methyl-2-nitrotoluene | DMF-DMA, Pyrrolidine, Fe, Acetic Acid | 2 h then 3 h | 110 °C then 100 °C | 75-85 |
| 2 | 4-Methyl-5-nitroindole | 4-Methylindole | Conc. HNO₃, Conc. H₂SO₄ | 1 h | 0-5 °C | 60-70 |
| 3 | This compound | 4-Methyl-5-nitroindole | Borane-THF, Trifluoroacetic Acid | 4-6 h | 0 °C to RT | 50-60 |
Synthesis Workflow and Signaling Pathway Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Regioselectivity of the nitration of 4-methylindole.
Application Notes and Protocols for the Nitration of 4-Methylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and application notes for the nitration of 4-methylindoline. The nitration of the indoline scaffold is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. Due to the presence of the activating methyl group and the aniline-like reactivity of the indoline ring, this reaction can yield a mixture of constitutional isomers. These protocols offer guidance on performing the reaction, isolating the products, and characterizing the resulting nitro-4-methylindoline isomers.
Introduction
The indoline nucleus is a prevalent structural motif in numerous natural products and synthetic compounds with significant biological activities. The introduction of a nitro group onto the 4-methylindoline core serves as a key step for further functionalization, enabling the synthesis of a diverse array of derivatives for drug discovery and development. The regioselectivity of the nitration is influenced by the electronic and steric effects of the methyl group and the N-heterocycle. This document outlines a standard procedure for the nitration of 4-methylindoline using a classical mixed acid approach and provides a framework for the analysis of the product mixture.
Experimental Protocols
Protocol 1: Nitration of 4-Methylindoline with Nitric Acid and Sulfuric Acid
This protocol describes a standard method for the electrophilic nitration of 4-methylindoline using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
4-Methylindoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylindoline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice bath. Stir the mixture until all the starting material has dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 4-methylindoline, maintaining the internal temperature of the reaction mixture between 0 and 5 °C. The addition should be carried out over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the different nitro-4-methylindoline isomers.
Data Presentation
The nitration of 4-methylindoline is expected to yield a mixture of isomers. The primary products are typically the 5-nitro and 7-nitro derivatives, with the potential for smaller amounts of other isomers. The exact yields and ratios will depend on the specific reaction conditions.
| Compound | Position of Nitration | Expected Yield Range (%) | Physical State |
| 4-Methyl-5-nitroindoline | C5 | 30-50 | Solid |
| 4-Methyl-7-nitroindoline | C7 | 20-40 | Solid |
| Other isomers | e.g., C6 | <10 | Solid/Oil |
Note: The yield ranges are estimates based on the nitration of similar substituted indolines and may vary.
Mandatory Visualization
Experimental Workflow for the Nitration of 4-Methylindoline
Caption: Experimental workflow for the synthesis of nitro-4-methylindoline.
Discussion of Regioselectivity
The directing effects of the substituents on the indoline ring govern the regiochemical outcome of the nitration. The amino group of the indoline is a strong activating ortho-, para-director. However, under the strongly acidic conditions of mixed-acid nitration, the nitrogen atom is protonated, and its directing influence is diminished. The methyl group at the C4 position is a weak activating group and an ortho-, para-director.
Considering these factors, electrophilic attack is favored at the positions para and ortho to the amino group that are not blocked. In the case of 4-methylindoline, the C5 and C7 positions are the most likely sites for nitration. The steric hindrance from the adjacent methyl group at C4 may influence the ratio of the 5-nitro to the 7-nitro isomer. Milder nitrating conditions might favor nitration at the C7 position to a greater extent.
Characterization of Products
The isolated isomers should be characterized by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the fractions from column chromatography.
-
Melting Point: To determine the purity of the crystalline products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the isomers by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the nitrated products.
-
Infrared (IR) Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹).
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. It is crucial to maintain the recommended temperature to avoid uncontrolled reactions and the formation of dinitrated byproducts.
-
Always add acid to water or a solution, never the other way around, during the work-up procedure. The neutralization step should be performed slowly and with cooling to control the exotherm and gas evolution.
Application Notes and Protocols for the Reduction of 4-Methyl-5-nitroindoline
Introduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. 4-Methyl-5-aminoindoline is a valuable building block, and its synthesis via the reduction of 4-Methyl-5-nitroindoline is a critical step. These application notes provide detailed protocols for common and effective methods for this reduction, including catalytic hydrogenation and metal-mediated reductions. The information is intended for researchers, scientists, and drug development professionals to facilitate the efficient and safe synthesis of 4-Methyl-5-aminoindoline.
Chemical Reaction
The primary transformation discussed is the reduction of the nitro group at the 5-position of the 4-methylindoline core to an amino group.
Caption: Chemical transformation of this compound to 4-Methyl-5-aminoindoline.
Quantitative Data Summary
The following tables summarize typical yields for the reduction of nitroindoles and related aromatic nitro compounds using various methods, as described in the scientific literature. This data can serve as a benchmark for the reduction of this compound.
Table 1: Catalytic Hydrogenation
| Substrate | Catalyst | Solvent | Pressure | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methyl-5-nitro-1H-indole | Pd/C | Not Specified | Not Specified | Not Specified | Not Specified | 60 |
| 4-Nitroindoline (analog) | Pd/C | Methanol/Ethanol | 0.2-3.0 MPa | 15-100 | 3-12 | High |
Table 2: Metal-Mediated Reduction
| Substrate | Reducing Agent | Solvent | Acid | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitroindoline | Reduced Iron Powder | Ethanol/Water | Conc. HCl | Reflux | 2 | 92[1] |
| Aromatic Nitro Compounds | SnCl₂·2H₂O | Ethyl Acetate | - | 50 | Overnight | 95 |
| Aromatic Nitro Compounds | SnCl₂ | Ethanol | - | Reflux | 4 | 91 |
Experimental Protocols
The following are detailed protocols for the reduction of this compound. Researchers should adapt and optimize these procedures for their specific needs and scale.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a clean and efficient way to perform the reduction, often resulting in high yields and purity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or another filter aid
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Methyl-5-aminoindoline.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction using Iron Powder in Acidic Medium
This is a classical and cost-effective method for the reduction of aromatic nitro compounds.[1]
Materials:
-
This compound
-
Reduced Iron Powder (Fe)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, ethanol, and water.
-
Add reduced iron powder to the mixture with stirring.
-
Heat the mixture to reflux and then add a few drops of concentrated hydrochloric acid.
-
Continue to stir the reaction at reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Methyl-5-aminoindoline.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is a versatile reducing agent for nitro groups and is effective under various conditions.
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate for extraction
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench it by adding a saturated solution of sodium bicarbonate until the pH is basic.
-
A precipitate of tin salts will form. Filter the mixture through Celite.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 4-Methyl-5-aminoindoline by column chromatography or recrystallization.
Visualized Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 4-Methyl-5-aminoindoline.
Caption: A general workflow for the reduction of this compound.
Logical Flow for Method Optimization
This diagram outlines a logical approach to optimizing the reduction reaction conditions.
Caption: A logical flow for optimizing the reduction of this compound.
Analytical Characterization
The final product, 4-Methyl-5-aminoindoline, should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups.
The analysis of related aminoindoles can be challenging due to their polarity and potential instability.[2][3] Derivatization may be necessary for certain chromatographic methods.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
Application Notes and Protocols for 4-Methyl-5-nitroindoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methyl-5-nitroindoline and its derivatives in three major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Heck Reaction, and the Buchwald-Hartwig Amination. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures from accessible precursors.
Introduction
This compound is a substituted indoline scaffold of interest in drug discovery. The presence of the nitro group and the indoline core offers multiple points for synthetic diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this scaffold, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
This document outlines two primary strategies for employing this scaffold in cross-coupling reactions:
-
Coupling of a Halogenated this compound: This traditional approach involves the use of a bromo- or iodo-substituted indoline as the electrophilic partner.
-
Denitrative Coupling: A more recent development involves the direct use of the nitro group as a leaving group, offering a more atom-economical pathway.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or triflate.[1][2] In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents.
Denitrative Suzuki-Miyaura Coupling
Recent advances have demonstrated the feasibility of using nitroarenes directly as electrophiles in Suzuki-Miyaura coupling, proceeding via an oxidative addition of the Ar-NO₂ bond to the palladium(0) center.[1] This approach avoids the need for pre-functionalization of the indoline with a halogen.
General Reaction Scheme:
Experimental Protocol: Denitrative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
BrettPhos
-
Potassium Phosphate (K₃PO₄)
-
18-Crown-6
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 equiv.), phenylboronic acid (1.5 equiv.), Pd(acac)₂ (0.05 equiv.), BrettPhos (0.06 equiv.), K₃PO₄ (2.0 equiv.), and 18-crown-6 (0.2 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-5-phenylindoline.
Table 1: Representative Substrate Scope for Denitrative Suzuki-Miyaura Coupling of Nitroarenes. [1] (Data adapted from analogous nitroarene systems to illustrate typical yields and conditions)
| Nitroarene Substrate | Boronic Acid | Product | Yield (%) |
| 1-Nitronaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 84 |
| 4-Nitroanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 78 |
| 3-Nitrobenzonitrile | Phenylboronic acid | 3-Phenylbenzonitrile | 75 |
| 1-Nitro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 65 |
| 2-Nitropyridine | Phenylboronic acid | 2-Phenylpyridine | 41 |
Conditions: Pd(acac)₂ (5 mol%), BrettPhos (6 mol%), K₃PO₄ (2 equiv.), 18-crown-6 (20 mol%), 1,4-dioxane, 130 °C, 24 h.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[3][4][5] For this compound, a halogenated derivative (e.g., 7-bromo-4-methyl-5-nitroindoline) would typically be used as the substrate.
General Reaction Scheme:
Experimental Protocol: Heck Reaction of 7-Bromo-4-methyl-5-nitroindoline with Styrene
Materials:
-
7-Bromo-4-methyl-5-nitroindoline (hypothetical substrate)
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry Schlenk flask, add 7-Bromo-4-methyl-5-nitroindoline (1 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by triethylamine (2 equiv.) and styrene (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Illustrative Data for Heck Coupling of Halo-Aromatics with Alkenes. (Data is representative of typical Heck reactions and serves as a guideline)
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 92 |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 110 | 95 |
| 3-Bromopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | Toluene | 120 | 85 |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[6][7][8] This reaction is a cornerstone of medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki reaction, recent advances allow for the direct amination of nitroarenes.[9]
General Reaction Scheme (Denitrative):
Experimental Protocol: Denitrative Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
[Pd(allyl)Cl]₂
-
RuPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add [Pd(allyl)Cl]₂ (0.02 equiv.) and RuPhos (0.04 equiv.) to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1 equiv.), morpholine (1.2 equiv.), and NaOt-Bu (1.5 equiv.).
-
Seal the tube, remove from the glovebox, and heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Table 3: Representative Substrate Scope for Denitrative Buchwald-Hartwig Amination. [9] (Data adapted from analogous nitroarene systems to illustrate typical yields and conditions)
| Nitroarene Substrate | Amine | Ligand | Product | Yield (%) |
| 4-Nitrotoluene | Diphenylamine | RuPhos | N,N-Diphenyl-4-methylaniline | 98 |
| 1-Nitronaphthalene | Aniline | RuPhos | N-(naphthalen-1-yl)aniline | 94 |
| 4-Nitroanisole | n-Butylamine | RuPhos | N-butyl-4-methoxyaniline | 85 |
| 3-Nitrobenzonitrile | Morpholine | XPhos | 4-(3-cyanophenyl)morpholine | 75 |
| 1-Nitro-3,5-dimethylbenzene | Di-n-butylamine | RuPhos | N,N-dibutyl-3,5-dimethylaniline | 91 |
Conditions: Pd catalyst, ligand, NaOt-Bu, Toluene, 110 °C, 24 h.
Mandatory Visualizations
Experimental Workflow
Catalytic Cycles
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Amino Group of 5-Amino-4-methylindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 5-amino group of 5-amino-4-methylindoline, a key intermediate in the synthesis of various biologically active compounds. The following sections describe common functionalization reactions, including acylation, sulfonylation, alkylation, and arylation.
N-Acylation of 5-Amino-4-methylindoline
N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, often modulating the compound's physicochemical and biological properties. This can be achieved using various acylating agents such as acyl chlorides or carboxylic acids activated for amide bond formation.
General Reaction Scheme:
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes the acylation of 5-amino-4-methylindoline using an acyl chloride in the presence of a base.
Materials:
-
5-amino-4-methylindoline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 5-amino-4-methylindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-5-amino-4-methylindoline.
Quantitative Data Summary (Illustrative)
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | 85-95 |
| Benzoyl chloride | Pyridine | THF | 4 | 80-90 |
| Isobutyryl chloride | TEA | DCM | 3 | 82-92 |
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of 5-amino-4-methylindoline.
N-Sulfonylation of 5-Amino-4-methylindoline
N-sulfonylation introduces a sulfonyl group, forming a sulfonamide. This modification can significantly alter the acidity and hydrogen bonding capabilities of the molecule.
General Reaction Scheme:
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol details the reaction of 5-amino-4-methylindoline with a sulfonyl chloride.
Materials:
-
5-amino-4-methylindoline
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 5-amino-4-methylindoline (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-sulfonylated product.
Quantitative Data Summary (Illustrative)
| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methanesulfonyl chloride | Pyridine | Pyridine | 12 | 75-85 |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 16 | 80-90 |
| Benzenesulfonyl chloride | Pyridine | DCM | 14 | 78-88 |
Experimental Workflow for N-Sulfonylation
Caption: Workflow for the N-sulfonylation of 5-amino-4-methylindoline.
N-Alkylation of 5-Amino-4-methylindoline
N-alkylation introduces an alkyl group to the amino nitrogen. Reductive amination is a common and effective method for this transformation, involving the reaction with an aldehyde or ketone in the presence of a reducing agent.
General Reaction Scheme (Reductive Amination):
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation via reductive amination.
Materials:
-
5-amino-4-methylindoline
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 5-amino-4-methylindoline (1.0 eq) in DCE, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography to afford the N-alkylated product.
Quantitative Data Summary (Illustrative)
| Alkylating Agent | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Formaldehyde | STAB | DCE | 12 | 70-85 |
| Benzaldehyde | NaBH₃CN | Methanol | 24 | 65-80 |
| Acetone | STAB | DCE | 18 | 60-75 |
Experimental Workflow for N-Alkylation (Reductive Amination)
Caption: Workflow for N-alkylation via reductive amination.
N-Arylation of 5-Amino-4-methylindoline
N-arylation, such as the Buchwald-Hartwig amination, allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide.
General Reaction Scheme (Buchwald-Hartwig Amination):
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a typical Buchwald-Hartwig cross-coupling reaction.
Materials:
-
5-amino-4-methylindoline
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), and the base (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 5-amino-4-methylindoline (1.0 eq) and the aryl halide (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated product.
Quantitative Data Summary (Illustrative)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 60-80 |
| 4-Bromoanisole | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 65-85 |
| 1-Iodonaphthalene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 55-75 |
Logical Relationship for N-Arylation (Buchwald-Hartwig)
Caption: Key components and steps for the N-arylation of 5-amino-4-methylindoline.
Application Notes and Protocols: Photocatalyzed Synthesis of Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and sustainable methods for the synthesis of substituted indolines is, therefore, a significant focus in modern organic chemistry. Visible-light photocatalysis has recently emerged as a powerful and environmentally friendly strategy to access these valuable compounds, offering mild reaction conditions and unique reactivity patterns compared to traditional thermal methods.[1][2][3]
This document provides detailed application notes and experimental protocols for the photocatalyzed synthesis of substituted indolines, focusing on methodologies such as dearomative [2+2] cycloaddition, decarboxylative radical cyclization, and hydroboration.
General Experimental Workflow
The photocatalyzed synthesis of indolines typically follows a general workflow, as depicted below. The setup involves the preparation of a reaction mixture containing the substrate, photocatalyst, and solvent, which is then subjected to irradiation with a specific wavelength of light, often under an inert atmosphere.
Caption: General workflow for photocatalyzed indoline synthesis.
Key Methodologies and Experimental Protocols
Dearomative [2+2] Cycloaddition of Indoles with Alkenes
This method provides access to cyclobutane-fused indolines through a visible-light-mediated intermolecular [2+2] cycloaddition.[4][5] The reaction is often initiated by a triplet-triplet energy transfer process.[4]
Experimental Protocol:
A detailed protocol for this transformation can be found in the supplementary information of the cited literature.[5] A representative procedure is as follows:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), the alkene (1.5-2.0 equiv), and the photocatalyst (e.g., thioxanthone, 1-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, acetonitrile, or dichloromethane) via syringe.
-
Place the reaction mixture in a photoreactor equipped with a cooling fan and irradiate with the appropriate light source (e.g., 34 W blue LEDs) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane-fused indoline.
Decarboxylative Radical Arylation for Indoline Synthesis
This approach utilizes a metal-free photocatalytic method for the generation of an alkyl radical followed by cyclization to form substituted indolines.[6][7] This method is notable for its tolerance of a wide range of functional groups.[6][7]
Experimental Protocol:
A typical experimental procedure is as follows:[7]
-
In a vial, dissolve the carboxylic acid starting material (1.0 equiv) and the photocatalyst (e.g., Eosin Y, 5-20 mol%) in a suitable solvent (e.g., DMSO).[7]
-
Add a base (e.g., diisopropylethylamine, DIPEA) if required by the specific protocol.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vial and place it in a photoreactor at a controlled temperature (e.g., 40 °C).
-
Irradiate the mixture with a suitable light source (e.g., 410 nm or 523 nm LEDs) for the specified time (e.g., 24-48 hours).[7]
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the substituted indoline.
Photocatalytic Hydroboration of Indoles
A heterogeneous photocatalytic system can be employed for the trans-hydroboration of indole derivatives using an N-heterocyclic carbene-borane (NHC-borane).[8] This method offers an eco-friendly and scalable approach to boryl indolines.[8]
Experimental Protocol:
A general procedure for this transformation is as follows:[8]
-
To a reaction tube, add the indole substrate (1.0 equiv), NHC-borane (1.2 equiv), a thiol co-catalyst, and the heterogeneous photocatalyst (e.g., vacancy-engineered polymeric carbon nitride).[8]
-
Add the solvent (e.g., dichloromethane) and stir the suspension.
-
Irradiate the mixture with visible light at room temperature.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, filter the heterogeneous catalyst and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the trans-hydroborated indoline.
Data Presentation
The following table summarizes representative quantitative data from the literature for the photocatalyzed synthesis of substituted indolines.
| Methodology | Photocatalyst | Light Source | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Dearomative [2+2] Cycloaddition | Thioxanthone | Visible Light | Indoles and Alkenes | up to 95% | >20:1 | [9] |
| Dearomative [2+2] Cycloaddition | Not specified | Visible Light | Indole derivatives and Olefins | High yields | >99:1 | [10] |
| Decarboxylative Radical Arylation | Eosin Y | 523 nm LEDs | N-Aryl-α-amino acids | Nearly quantitative | N/A | [7] |
| Hydroboration | Carbon Nitride | Visible Light | Indole derivatives | Not specified | trans-selective | [8] |
| Intramolecular Reductive Cyclization | 10-phenylphenothiazine (Ph-PTZ) | Not specified | N-allyl-2-iodoanilines | up to 83% | N/A | [2] |
Reaction Mechanism Visualization
The photocatalyzed synthesis of indolines can proceed through different mechanisms. A common pathway is the triplet-triplet energy transfer, as illustrated for the [2+2] cycloaddition.
Caption: Proposed triplet-triplet energy transfer mechanism.
Conclusion
Visible-light photocatalysis offers a versatile and powerful platform for the synthesis of a diverse range of substituted indolines. The methodologies presented herein, including dearomative cycloadditions, radical cyclizations, and hydroborations, provide researchers with a toolbox of efficient and sustainable synthetic strategies. The detailed protocols and compiled data serve as a practical guide for the implementation of these cutting-edge techniques in academic and industrial research, particularly in the field of drug discovery and development. The mild reaction conditions and high selectivities associated with these methods make them attractive alternatives to traditional synthetic approaches.[4][7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Indoline synthesis [organic-chemistry.org]
- 4. Photocatalytic intermolecular [2 + 2] cycloaddition/dearomatization of indoles: easy access to cyclobutane-fused indolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition of Heterocycles for Building Molecular Complexity [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of 4-Methyl-5-nitroindoline via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 4-Methyl-5-nitroindoline using silica gel flash column chromatography. The described methodology is designed to yield a high-purity product suitable for subsequent use in synthetic chemistry, drug discovery, and other research applications.
Introduction
This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of both a methyl and a nitro group on the indoline scaffold makes it a versatile building block for creating complex bioactive molecules.[2] Achieving high purity of this intermediate is critical to ensure the desired outcome and yield of subsequent reactions, as impurities can lead to unwanted side products and complicate downstream processes. Column chromatography is a standard and effective method for the purification of such organic compounds.[3][4] This protocol outlines a systematic approach to purify this compound, ensuring the removal of reaction byproducts and unreacted starting materials.
Physicochemical Data
A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. The key properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol [1] |
| Appearance | Yellowish solid (typical for nitro-aromatic compounds) |
| Polarity | Medium to high, attributed to the nitro group and the N-H bond of the indoline ring |
| Solubility | Soluble in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Limited solubility in non-polar solvents like hexane. |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Column Chromatography
This protocol is optimized for the purification of 1-2 grams of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different sample scales.
Materials and Reagents
-
Crude this compound
-
Silica Gel (flash chromatography grade, 40-63 µm particle size)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Glass chromatography column (4 cm diameter, 40 cm length)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fraction collection tubes
-
Rotary evaporator
Column Preparation (Slurry Method)
-
Insert a small plug of cotton or glass wool at the bottom of the column, ensuring it is firmly in place.
-
Add a 1-2 cm layer of sand over the plug to create a level base.
-
In a beaker, prepare a slurry of 80-100 g of silica gel in hexane.
-
Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, which aids in uniform packing.
-
Gently tap the column to dislodge air bubbles and ensure a homogeneously packed stationary phase.
-
Once the silica has settled, add a 1-2 cm layer of sand on top to prevent disturbance of the silica bed upon solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add 2-3 g of silica gel to the dissolved sample.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
Elution and Fraction Collection
A gradient elution is employed to effectively separate the target compound from impurities. The polarity of the mobile phase is gradually increased.
-
Begin the elution with 100% hexane.
-
Gradually increase the polarity by introducing ethyl acetate in a stepwise gradient. A typical gradient profile is outlined in Table 2.
-
Collect fractions of approximately 20-25 mL.
-
Monitor the composition of the eluted fractions using TLC with a mobile phase of 30% ethyl acetate in hexane and visualize under UV light (254 nm).
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 100 | 0 | 2 column volumes | Elute non-polar impurities |
| 2 | 90 | 10 | 3 column volumes | Elute less polar impurities |
| 3 | 80 | 20 | 5-7 column volumes | Elute this compound |
| 4 | 70 | 30 | 3 column volumes | Elute more polar impurities |
Table 2: Gradient Elution Profile
Product Isolation and Characterization
-
Analyze all collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterize the purified product by analytical methods such as NMR, HPLC, and melting point to confirm its identity and purity.
Diagrams
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
References
Application Notes & Protocols: Analytical Methods for Characterizing 4-Methyl-5-nitroindoline Purity
Introduction
4-Methyl-5-nitroindoline is a substituted indoline derivative that serves as a crucial building block in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can significantly impact the yield, biological activity, toxicity, and stability of the final active pharmaceutical ingredients (APIs) or materials.[1] Potential impurities may arise from starting materials, synthetic byproducts like positional isomers, or degradation products.[1] Therefore, a multi-faceted analytical approach employing a combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile and robust quality control.[1]
This document provides detailed application notes and experimental protocols for the primary analytical methods used to assess the purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for method development, particularly for selecting appropriate solvents and analytical conditions.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| CAS Number | 165250-68-0 |
| Appearance | Expected to be a solid |
(Data compiled from publicly available chemical databases)[2]
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC (RP-HPLC) coupled with UV detection is the most common and reliable method for determining the purity of this compound. This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1] This method is effective for quantifying both polar and nonpolar impurities.
Experimental Workflow for HPLC Analysis
Caption: A general workflow for HPLC purity analysis.
Suggested HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)[4][5] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | UV, ~254 nm or wavelength of maximum absorbance |
| Injection Volume | 10 µL |
Detailed Protocol:
-
Reagent and Standard Preparation:
-
Prepare the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Filter and degas the solution.[5]
-
Accurately weigh ~5 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to create a stock solution.
-
Prepare working standards by diluting the stock solution to concentrations spanning the expected sample concentration range.[6]
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the this compound sample to be tested.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]
-
-
Instrumentation and Analysis:
-
Set up the HPLC system according to the parameters in the table above.
-
Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Acquire the chromatograms for the entire run time.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the sample by determining the peak area percentage of the main this compound peak relative to the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities. The sample is vaporized and separated by gas chromatography, after which the components are detected and identified by mass spectrometry. This method provides information on the molecular weight and fragmentation pattern of the main compound and any impurities, aiding in their structural elucidation.
Experimental Workflow for GC-MS Analysis
Caption: A general workflow for GC-MS purity analysis.
Suggested GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of ~1.0-1.5 mL/min[7] |
| Injector Temperature | 250 °C |
| Oven Program | Start at 70°C, ramp at 10°C/min to 280°C, hold for 5-10 min[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Mass Transfer Line Temp | 280 °C |
| Mass Scan Range | 50 - 500 amu |
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as Methanol, Ethyl Acetate, or Dichloromethane.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
-
-
Instrumentation and Analysis:
-
Set up the GC-MS system according to the parameters outlined above.
-
Inject 1 µL of the prepared sample into the instrument in split or splitless mode depending on the concentration.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to identify the main peak and any impurity peaks.
-
Obtain the mass spectrum for each peak.
-
Confirm the identity of the main peak by matching its mass spectrum with the expected fragmentation pattern of this compound (M+ at m/z 178.19).
-
Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).[8]
-
Calculate purity based on the peak area percentage in the TIC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and assessing its purity. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR identifies the different carbon environments.[2][3] Purity can be estimated by comparing the integration of the compound's signals to those of any visible impurities.[1] For absolute purity determination, quantitative NMR (qNMR) using a certified internal standard is the gold standard.[1]
Logical Relationship for NMR Data Interpretation
Caption: Logical flow for NMR-based purity assessment.
Detailed Protocol (¹H and ¹³C NMR):
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.[1]
-
Use standard acquisition parameters. For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, more scans will be necessary.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Assign the chemical shifts (δ), coupling constants (J), and integrations of the proton signals to the structure of this compound.
-
Examine the spectrum for any unassigned peaks, which may correspond to solvent or impurities.
-
Estimate purity by integrating a well-resolved signal of the main compound and comparing its area to the areas of impurity signals.
-
Elemental Analysis
Application Note: Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the sample. This technique is used to confirm the empirical formula of this compound. A pure sample will yield experimental percentages that are in close agreement with the theoretical values calculated from its molecular formula (C₉H₁₀N₂O₂).
Theoretical Elemental Composition
| Element | Theoretical Percentage (%) |
| Carbon (C) | 60.66 |
| Hydrogen (H) | 5.66 |
| Nitrogen (N) | 15.72 |
| Oxygen (O) | 17.96 |
Protocol:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrumentation and Analysis:
-
Analyze the sample using a CHN elemental analyzer.
-
The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified by detectors.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values.
-
A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
-
Summary and Recommendations
For a comprehensive characterization of this compound purity, a combination of analytical methods is strongly recommended.
-
Primary Purity Assessment: Use RP-HPLC for accurate quantitative analysis of purity and detection of non-volatile impurities.
-
Structural Confirmation and Impurity ID: Use NMR to confirm the molecular structure and GC-MS to identify potential volatile impurities.
-
Empirical Formula Confirmation: Use Elemental Analysis to verify the elemental composition.
By employing these methods, researchers, scientists, and drug development professionals can confidently establish the purity profile of this compound, ensuring its suitability for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 165250-68-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols: Hypothetical Application of 4-Methyl-5-nitroindoline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-5-nitroindoline is a substituted indoline molecule. The indoline scaffold is a common feature in many biologically active compounds and approved drugs. The specific substitution pattern of a methyl group at position 4 and a nitro group at position 5 provides a unique electronic and steric profile that can be exploited for the synthesis of novel compounds with potential therapeutic applications.[1] While direct applications of this compound in the synthesis of enzyme inhibitors are not extensively documented in currently available literature, its structural features suggest its potential as a valuable starting material for the generation of libraries of compounds for screening against various enzyme targets.
This document outlines a hypothetical application of this compound in the synthesis of a library of potential kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The protocols and data presented here are illustrative and intended to provide a conceptual framework for researchers interested in exploring the synthetic utility of this compound in drug discovery.
Hypothetical Signaling Pathway Targeted by Synthesized Inhibitors
The following diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for cancer drug development. The hypothetically synthesized inhibitors from this compound could be designed to target kinases within this pathway, such as MEK or ERK.
Caption: Hypothetical MAPK signaling pathway targeted by inhibitors.
Hypothetical Experimental Workflow
The following diagram outlines a potential workflow for the synthesis and evaluation of a library of kinase inhibitors derived from this compound.
Caption: Workflow for synthesis and screening of inhibitors.
Quantitative Data Summary
The following table presents hypothetical inhibitory activity data for a series of compounds synthesized from this compound against a target kinase (e.g., MEK1).
| Compound ID | R1 Group (Acyl) | R2 Group (Sulfonyl/Amide) | IC50 (nM) for MEK1 Kinase |
| HYPO-001 | Acetyl | Benzenesulfonyl | 1250 |
| HYPO-002 | Benzoyl | Benzenesulfonyl | 850 |
| HYPO-003 | Acetyl | 4-Trifluoromethylbenzenesulfonyl | 620 |
| HYPO-004 | Benzoyl | 4-Trifluoromethylbenzenesulfonyl | 210 |
| HYPO-005 | Acetyl | Benzamide | 1500 |
| HYPO-006 | Benzoyl | Benzamide | 980 |
Experimental Protocols
A. General Synthetic Protocol for the Preparation of a Hypothetical Inhibitor Library
This protocol describes a general multi-step synthesis to generate a library of diverse indoline derivatives from this compound.
Step 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-acylated intermediate (1.0 eq) in ethanol (15 mL/mmol).
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the amino derivative.
Step 3: Sulfonylation or Amidation of the Amino Group
-
Dissolve the amino intermediate (1.0 eq) in anhydrous DCM (10 mL/mmol) and pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere.
-
Add the desired sulfonyl chloride or acyl chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
B. Protocol for In Vitro Kinase Inhibition Assay (Hypothetical)
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as MEK1.
-
Prepare a stock solution of each test compound in 100% DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations (typically in a serial dilution), and the target kinase (e.g., recombinant human MEK1).
-
Initiate the kinase reaction by adding the ATP and the kinase's substrate (e.g., inactive ERK2).
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
While direct experimental data on the use of this compound in enzyme inhibitor synthesis is limited, its structure represents a promising starting point for the development of novel therapeutic agents. The hypothetical protocols and data presented herein provide a roadmap for the rational design, synthesis, and evaluation of a library of potential kinase inhibitors based on this scaffold. Further investigation into the synthetic derivatization of this compound and the biological evaluation of the resulting compounds is warranted to explore its full potential in medicinal chemistry and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-5-nitroindoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methyl-5-nitroindoline. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for the synthesis of this compound is through the direct electrophilic nitration of 4-methylindoline. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring of the indoline core.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling the regioselectivity of the nitration, preventing over-nitration or the formation of other isomers, and managing potential side reactions such as oxidation or degradation of the starting material under harsh acidic conditions. The presence of the electron-donating methyl group at the 4-position directs the incoming nitro group, but can also activate the ring towards unwanted side reactions.
Q3: How does the methyl group at the 4-position influence the nitration reaction?
A3: The methyl group is an ortho-, para-directing activator. In the case of 4-methylindoline, this electronic effect, combined with the directing influence of the amino group of the indoline ring, favors the introduction of the nitro group at the 5-position. However, it also increases the electron density of the aromatic ring, making it more susceptible to oxidation and other side reactions.
Q4: What are the key parameters to control for a successful and high-yield synthesis?
A4: Critical parameters to monitor and control include:
-
Temperature: Low temperatures are crucial to control the exothermic nature of the nitration reaction and to minimize side reactions.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent helps to maintain a low reaction temperature and prevent localized overheating.
-
Stoichiometry: Precise control of the molar ratio of the nitrating agent to the substrate is essential to avoid over-nitration.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is important to determine the optimal reaction time and quench the reaction upon completion.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel, using a suitable solvent system such as a mixture of hexane and ethyl acetate. Recrystallization from an appropriate solvent can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | 1. Monitor the reaction by TLC. Consider extending the reaction time or slightly increasing the temperature if the starting material is still present. |
| 2. Degradation of starting material or product. | 2. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. Ensure the quality of the starting 4-methylindoline. | |
| 3. Loss of product during work-up. | 3. Ensure complete precipitation of the product during quenching with ice/water. Use an appropriate solvent for extraction if the product is not precipitating. | |
| Formation of Multiple Isomers | 1. Lack of regioselectivity in the nitration. | 1. Carefully control the reaction temperature; lower temperatures often favor the formation of a specific isomer.[1] Consider using a milder nitrating agent. |
| Product is a Dark Oil or Tar | 1. Oxidation or polymerization side reactions. | 1. Use a lower reaction temperature and ensure slow addition of the nitrating agent. Consider using a protecting group for the indoline nitrogen if oxidation is a significant issue. |
| 2. Presence of impurities. | 2. Purify the crude product by column chromatography. | |
| Difficulty in Purifying the Product | 1. Co-elution of impurities during column chromatography. | 1. Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related compounds. |
| 2. Product is an oil and does not crystallize. | 2. Attempt trituration with a non-polar solvent like hexane to induce crystallization. Ensure all residual solvent from the reaction is removed under high vacuum. |
Experimental Protocols
Synthesis of 4-Methylindoline (Starting Material)
A common route to 4-methylindoline involves the reduction of 4-methylindole.
Materials:
-
4-Methylindole
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Acetic acid
-
Methanol
Procedure:
-
Dissolve 4-methylindole in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic acid to the solution.
-
Portion-wise, add sodium cyanoborohydride to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methylindoline, which can be purified by column chromatography.
Synthesis of this compound
This protocol is based on general procedures for the nitration of activated aromatic compounds.
Materials:
-
4-Methylindoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-methylindoline in the chosen solvent.
-
Cool the flask to 0 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-methylindoline, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for the nitration of related indoline and indole compounds. These can serve as a starting point for optimizing the synthesis of this compound.
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indoline-2-carboxylic acid | HNO₃/H₂SO₄ | Acetic Anhydride | - | ~67 (for 6-nitro isomer) | [2] |
| Methyl 1-acetylindoline-2-carboxylate | HNO₃/H₂SO₄ | Acetic Anhydride | - | ~40 (for 5-nitro isomer) | [2] |
| 2-Methyl-3-nitroaniline (for 4-nitroindoline synthesis) | Triethyl orthoformate, Potassium ethoxide | Ethanol | 0-10 then RT | 81.4 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
Technical Support Center: Nitration of 4-Methylindoline
Welcome to the technical support center for the nitration of 4-methylindoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this electrophilic aromatic substitution reaction. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions encountered during the nitration of 4-methylindoline?
The nitration of 4-methylindoline is prone to several side reactions that can significantly impact the yield and purity of the desired product. The main challenges include:
-
Formation of Multiple Regioisomers: The indoline ring is activated towards electrophilic substitution at multiple positions. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This can lead to a mixture of nitro isomers, primarily 5-nitro-, 6-nitro-, and 7-nitro-4-methylindoline. The 5-position is electronically favored due to being para to the amino group and ortho to the methyl group[1].
-
Oxidation: The indoline system, particularly the amino group, is susceptible to oxidation by strong nitrating agents like nitric acid, leading to the formation of colored, often tarry, byproducts and reducing the overall yield.
-
Polysubstitution (Dinitration): Under harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, more than one nitro group can be introduced onto the aromatic ring.
-
Tar Formation: The high reactivity of the indoline nucleus, especially under strongly acidic conditions, can lead to polymerization and the formation of insoluble, tarry materials, which complicates product isolation and purification.
Q2: How does N-acetylation of 4-methylindoline help in controlling side reactions during nitration?
Protecting the amino group of 4-methylindoline by N-acetylation is a highly effective strategy to mitigate common side reactions. The resulting N-acetyl-4-methylindoline offers several advantages:
-
Reduced Ring Activation: The acetyl group is less activating than the free amino group, which moderates the reactivity of the indoline ring and reduces the likelihood of oxidation and polymerization.
-
Improved Regioselectivity: The bulkier N-acetyl group can sterically hinder nitration at the 7-position, potentially leading to a more controlled formation of the 5- and 6-nitro isomers.
-
Prevention of N-Nitration: The acetyl group prevents direct nitration on the nitrogen atom.
-
Increased Stability: The N-acetylated derivative is more stable under acidic conditions, minimizing tar formation.
The acetyl group can be readily removed by hydrolysis after the nitration step to yield the desired nitro-4-methylindoline.
Q3: What are the expected regioisomers from the nitration of 4-methylindoline, and how can they be separated?
The primary mono-nitrated products are 5-nitro-, 6-nitro-, and 7-nitro-4-methylindoline. The distribution of these isomers is highly dependent on the reaction conditions (nitrating agent, temperature, solvent, and whether the amine is protected). Positional isomers of nitroindolines often have very similar polarities, making their separation challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these isomers. Different stationary phases, such as C18 or Phenyl-Hexyl, and careful optimization of the mobile phase composition are crucial for achieving good resolution.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired nitro-4-methylindoline | - Oxidation of the starting material.- Formation of multiple isomers.- Polymerization/tar formation.- Incomplete reaction. | - Protect the amino group via N-acetylation before nitration.- Maintain a low reaction temperature (e.g., 0-5 °C).- Add the nitrating agent slowly and dropwise with vigorous stirring.- Use a milder nitrating agent if possible.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple nitro-isomers | - Strong activating effect of the unprotected amino group.- Inappropriate reaction conditions. | - Employ the N-acetylation protection strategy.- Carefully control the reaction temperature and stoichiometry of the nitrating agent.- Investigate different nitrating systems to optimize regioselectivity. |
| Reaction mixture turns dark brown or black (tar formation) | - Oxidation of the indoline ring.- "Runaway" reaction due to rapid addition of the nitrating agent or poor temperature control.- Use of unprotected 4-methylindoline under harsh acidic conditions. | - Strictly maintain a low reaction temperature using an ice-salt bath.- Add the nitrating agent very slowly with efficient stirring.- Protect the amino group with an acetyl group before nitration. |
| Formation of dinitrated products | - Excess of nitrating agent.- Reaction temperature is too high. | - Use a stoichiometric amount or a slight excess of the nitrating agent.- Maintain a consistently low reaction temperature throughout the addition and stirring period. |
| Difficulty in isolating and purifying the product | - Presence of tarry byproducts.- Co-elution of isomers during chromatography. | - For tarry mixtures, attempt to precipitate the product by pouring the reaction mixture into ice water, followed by filtration and washing.- For isomer separation, develop a robust HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. Gradient elution may be necessary. |
Experimental Protocols
Protocol 1: N-Acetylation of 4-Methylindoline
This protocol describes a general method for the protection of the amino group of 4-methylindoline using acetic anhydride.
Materials:
-
4-Methylindoline
-
Acetic anhydride
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
-
A mild base (e.g., triethylamine or pyridine, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-methylindoline (1.0 eq.) in the chosen inert solvent.
-
If using a base, add it to the solution (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-4-methylindoline.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Nitration of N-Acetyl-4-methylindoline
This protocol outlines a general procedure for the nitration of the protected 4-methylindoline. Caution: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.
Materials:
-
N-Acetyl-4-methylindoline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add N-acetyl-4-methylindoline to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of N-acetyl-4-methylindoline, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The nitrated product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization or column chromatography to separate the isomers.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 4-methylindoline.
References
troubleshooting incomplete reduction of 4-Methyl-5-nitroindoline
Technical Support Center: 4-Methyl-5-nitroindoline Reduction
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete reduction of this compound to its corresponding amine, 4-Methyl-5-aminoindoline.
Troubleshooting Guide: Incomplete Reduction
This section addresses the most common issues leading to incomplete or failed reduction reactions.
Q1: My reduction of this compound is incomplete. What are the most common causes?
A1: Incomplete reduction of nitroarenes is a frequent issue. The primary causes typically fall into one of the following categories:
-
Reagent or Catalyst Inactivity: The reducing agent (e.g., SnCl₂, Fe powder) or catalyst (e.g., Pd/C) may have degraded due to improper storage or age.[1]
-
Insufficient Stoichiometry: The amount of reducing agent may be inadequate to fully reduce the nitro group and any intermediates.[1]
-
Poor Solubility: The starting material, this compound, may not be sufficiently soluble in the chosen solvent system, limiting its interaction with the reagent or catalyst.[1]
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short to drive the reaction to completion.[1]
-
Catalyst Poisoning (for Catalytic Hydrogenation): Trace impurities in the starting material, solvent, or from the reaction vessel can deactivate the catalyst (e.g., Palladium on carbon).
Q2: I'm using a metal/acid system (Fe/HCl, SnCl₂/HCl) and the reaction is stalled. What should I check first?
A2: For metal/acid reductions, the quality and activation of the metal are critical.[1]
-
Metal Purity and Surface Area: Ensure you are using a fine powder to maximize the surface area. For iron, using freshly activated "reduced iron powder" is often beneficial.[2]
-
Acid Concentration: The concentration of the acid is crucial for the reaction rate. Ensure the correct concentration and stoichiometry are used.[1]
-
Workup Issues: With metal reductions, the formation of metal oxides or hydroxides during workup can create gelatinous precipitates that trap the product, leading to low isolated yields.[3][4] Filtering the hot reaction mixture through a pad of Celite can help mitigate this.
Q3: My catalytic hydrogenation (H₂/Pd-C) is not working. What are the likely reasons?
A3: Catalytic hydrogenation is a powerful method, but it is sensitive to several factors.[5]
-
Catalyst Activity: Ensure the Pd/C catalyst is fresh and has been stored under inert conditions. Catalysts can lose activity over time. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1]
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) may be necessary.[1]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or co-solvent systems such as ethanol/water can often improve reaction rates.[1]
-
Vigorous Stirring: The reaction is heterogeneous. Inefficient stirring can limit the interaction between the substrate, catalyst, and hydrogen gas, leading to an incomplete reaction.
Q4: I see multiple spots on my TLC plate, none of which is the desired product. What could be happening?
A4: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6] If the reaction stalls, these intermediates can accumulate or react to form side products like azoxy or azo compounds.[1]
-
To address this:
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the reaction?
A1: Thin-Layer Chromatography (TLC) is the most common method. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the more polar amino product. The disappearance of the starting material spot indicates the reaction is complete. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q2: What are common workup procedures for these reductions?
A2: Workup procedures vary by the method used:
-
Catalytic Hydrogenation: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated.[1]
-
SnCl₂ Reduction: The mixture is often diluted, and the pH is adjusted with a base (e.g., NaHCO₃ or NaOH solution) to precipitate tin salts, which are then filtered off. Extraction with an organic solvent follows.[1]
-
Fe Reduction: After the reaction, the mixture is typically basified and filtered to remove iron salts.[7] This filtration can be challenging due to the formation of fine iron oxide particles.[4]
Q3: Are there safety concerns I should be aware of?
A3: Yes.
-
Nitro Compounds: Many nitroaromatic compounds are potentially toxic and should be handled with care.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources, and using appropriate hydrogenation equipment. The Pd/C catalyst can be pyrophoric, especially after filtration when it is still wet with solvent. Do not allow the filtered catalyst to dry in the air.
-
Metal/Acid Reductions: These reactions can be highly exothermic. Add reagents slowly and with adequate cooling to control the reaction temperature.[3]
Data Presentation: Comparison of Reduction Methods
The following table summarizes common conditions for the reduction of aromatic nitro groups, which are applicable to this compound.
| Reducing System | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Key Considerations |
| H₂ / Pd-C | Ethanol, Ethyl Acetate, THF | 25 - 50 | 2 - 16 h | Sensitive to catalyst poisons; requires specialized equipment for hydrogen gas.[1][5] |
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | 50 - 80 (Reflux) | 1 - 6 h | A mild and reliable method; workup can be tedious due to tin salt precipitation.[3][5] |
| Fe / HCl or AcOH | Ethanol/Water, Acetic Acid | 80 - 100 (Reflux) | 2 - 16 h | Inexpensive and effective; workup can be difficult due to iron sludge formation.[4][7] |
| Fe / NH₄Cl | Ethanol/Water | 80 (Reflux) | 2 - 6 h | A neutral condition alternative to acidic iron reductions.[7] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂) in Ethanol
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.[1]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Isolation: Dilute the residue with water and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Methyl-5-aminoindoline. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Setup: In a flask suitable for hydrogenation (e.g., a thick-walled round-bottom flask or a Parr shaker bottle), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogenation: Seal the flask, then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-16 hours.
-
Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry in the air as it can be pyrophoric. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 4-Methyl-5-aminoindoline.
Visualizations
Caption: Troubleshooting workflow for incomplete reduction.
Caption: General reaction pathway for nitro group reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Technical Support Center: Optimizing Functionalization of 4-Methyl-5-nitroindoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the chemical functionalization of 4-Methyl-5-nitroindoline.
The core structure of this compound features an electron-donating methyl group and a potent electron-withdrawing nitro group on the benzene ring.[1] This electronic arrangement makes the indoline scaffold a versatile substrate for various transformations, particularly at the indoline nitrogen (N1) and through modification of the nitro group.[1]
Section 1: Troubleshooting & FAQs
This section addresses common issues encountered during the functionalization of this compound, focusing on three key reaction types: N-Alkylation, Nitro Group Reduction, and Palladium-Catalyzed Cross-Coupling.
N-Alkylation of the Indoline Nitrogen
N-alkylation introduces alkyl groups onto the nitrogen of the indoline ring. This reaction is fundamental for building molecular complexity but can be prone to issues like low yield and side-product formation.
Frequently Asked Questions (FAQs):
-
Q1: My N-alkylation reaction has a low yield or fails to proceed. What are the common causes?
-
A1: Common causes for low conversion include:
-
Insufficient Base Strength: The indoline N-H is weakly acidic and requires a sufficiently strong base for deprotonation. If a weak base like K₂CO₃ is ineffective, consider stronger bases such as NaH, Cs₂CO₃, or KOH.[2]
-
Poor Solvent Choice: The solvent must be able to dissolve the indoline substrate and the base. Polar aprotic solvents like DMF and DMSO are often effective.
-
Low Temperature: Many N-alkylation reactions require heating to overcome the activation energy.[2] Increasing the temperature, potentially to 60°C or higher, can significantly improve reaction rates and yields.
-
Steric Hindrance: If either the indoline or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[2]
-
-
-
Q2: I'm observing the formation of multiple products. How can I improve the selectivity for mono-alkylation?
-
A2: Over-alkylation can occur if the mono-alkylated product is more reactive than the starting material.[2] To favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of the this compound relative to the alkylating agent.[2]
-
Choice of Base: Cesium bases, such as Cs₂CO₃, have been shown to promote selective mono-N-alkylation.[2]
-
Alternative Methods: For challenging cases, consider reductive amination as a highly selective alternative to direct alkylation.[2]
-
-
-
Q3: Can O-alkylation be a competing side reaction?
-
A3: While O-alkylation can sometimes compete in similar heterocyclic systems, N-alkylation of indolines is generally favored under standard conditions (e.g., using K₂CO₃ in DMF). The risk of O-alkylation of the nitro group is negligible under typical N-alkylation conditions.
-
Reduction of the 5-Nitro Group
Converting the 5-nitro group to a 5-amino group is a crucial transformation, as it turns a strongly deactivating group into a strongly activating one, opening up new avenues for electrophilic aromatic substitution.[3]
Frequently Asked Questions (FAQs):
-
Q1: My nitro group reduction is incomplete. How can I drive the reaction to completion?
-
A1: Incomplete reduction is a common issue, especially with sterically hindered or electron-rich aromatic systems.[4]
-
Catalytic Hydrogenation: This is often the method of choice.[5] If Pd/C is not effective, try Pt/C, which can be more active.[4] Using a protic co-solvent like ethanol or acetic acid in THF can also enhance reactivity.[4] Increasing hydrogen pressure may be necessary for particularly stubborn substrates.[4]
-
Metal/Acid Reduction: Reagents like Fe/HCl, Sn/HCl, or Zn/HCl are classic and effective choices.[3][6] Ensure a sufficient excess of both metal and acid is used.
-
Alternative Reagents: For substrates sensitive to acidic conditions or catalytic hydrogenation, SnCl₂ or sodium dithionite can be effective alternatives.[4][5]
-
-
-
Q2: The reaction is very exothermic and difficult to control. What are the best practices for safety?
-
A2: Nitro group reductions are notoriously exothermic and require careful management, especially on a larger scale.[7]
-
Slow Addition: Add the reducing agent portion-wise or as a solution via an addition funnel to control the reaction rate and temperature.
-
Cooling: Use an ice bath to dissipate the heat generated during the reaction.
-
Monitoring: Closely monitor the internal temperature throughout the addition. For scale-up, reaction calorimetry is recommended to assess heat flow and ensure safe operating conditions.[7]
-
-
-
Q3: I'm having trouble isolating my 4-Methyl-5-aminoindoline product after using a metal/acid reduction. What is happening?
-
A3: The resulting amino group is basic and will be protonated under the acidic reaction conditions, forming a water-soluble ammonium salt.[6] To isolate the free amine, you must perform a basic workup. After the reaction is complete, carefully add a base (e.g., NaOH, NaHCO₃) until the solution is alkaline (pH > 8) to deprotonate the ammonium salt, which will then allow extraction into an organic solvent.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions
After reduction of the nitro group to an amine, further functionalization can be achieved. However, if the indoline is first halogenated (e.g., at the 7-position), palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination can be performed.
Frequently Asked Questions (FAQs):
-
Q1: My Suzuki-Miyaura coupling reaction is not working. What should I check?
-
A1: The Suzuki reaction involves coupling an organohalide with a boronic acid.[8] Common failure points include:
-
Catalyst/Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For electron-rich indolines, sterically hindered ligands like SPhos or XPhos may be required.[9][10]
-
Base and Solvent: The base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid.[10] The reaction often works well in solvent systems like dioxane/water or THF.[11][12]
-
Boronic Acid Quality: Boronic acids can degrade over time. Using fresh, high-purity boronic acid or a more stable derivative like a MIDA boronate can improve results.[9]
-
-
-
Q2: I am attempting a Buchwald-Hartwig amination on a halo-indoline derivative, but the yield is poor. How can I optimize it?
-
A2: This reaction couples an amine with an aryl halide.[13]
-
Ligand Selection: The choice of ligand is paramount. Bidentate phosphine ligands like BINAP or DPPF, and sterically hindered monophosphine ligands like tBuXPhos, have proven effective for coupling with indoles.[13][14][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like K₃PO₄ or Cs₂CO₃ can also be effective.
-
Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium(0) catalyst is sensitive to oxygen.
-
-
Section 2: Data & Optimization Tables
The following tables summarize typical starting conditions and optimization strategies for key functionalization reactions.
Table 1: Optimization of N-Alkylation Conditions
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Base | K₂CO₃ (1.5 equiv.) | Switch to Cs₂CO₃ or NaH (1.2 equiv.) | Increases basicity to ensure complete deprotonation of the indoline nitrogen.[2] |
| Solvent | Acetonitrile (MeCN) | Switch to DMF or DMSO | Improves solubility of reagents and can accelerate the reaction rate.[11] |
| Temperature | Room Temperature | Heat to 60-80 °C | Provides energy to overcome the activation barrier, especially for less reactive alkyl halides. |
| Alkylating Agent | Alkyl Bromide | Switch to Alkyl Iodide or Triflate | Increases the electrophilicity and leaving group ability of the alkylating agent. |
Table 2: Optimization of Nitro Group Reduction Conditions
| Parameter | Reagent System | Optimization Strategy | Rationale |
| Catalyst | 10% Pd/C | Use Pt/C or Raney Nickel | Pt/C can be more active for difficult reductions.[4] Raney Nickel is useful if dehalogenation is a concern.[5] |
| Solvent | Ethanol (EtOH) | Use THF with a protic co-solvent (EtOH or AcOH) | A protic source often accelerates catalytic hydrogenation.[4] THF can improve solubility for hydrophobic substrates.[4] |
| Pressure | Atmospheric H₂ | Increase H₂ pressure (e.g., 50 psi) | Increases the concentration of hydrogen available at the catalyst surface.[4] |
| Metal/Acid | Fe / Acetic Acid | Use SnCl₂ in EtOH or Zn / HCl | SnCl₂ offers a milder, non-catalytic alternative.[5] Zn/HCl can be a more potent reducing system.[3][6] |
Section 3: Visualization of Workflows and Logic
Diagrams created using Graphviz help visualize the experimental processes and troubleshooting logic.
General Experimental Workflow
Troubleshooting Logic for Low Reaction Yield
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for N-Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Addition of Electrophile: Stir the mixture for 15 minutes at room temperature, then add the alkylating agent (e.g., alkyl iodide, 1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 4.2: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation
-
Preparation: To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as methanol or THF.
-
Catalyst: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the mixture.
-
Hydrogenation: Seal the flask, evacuate and purge with hydrogen gas (H₂) three times. Maintain a positive pressure of hydrogen (e.g., via a balloon or in a Parr shaker apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-16 hours.
-
Workup: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-5-aminoindoline, which can be purified further if necessary.
References
- 1. This compound | 165250-68-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
Technical Support Center: Purification of 4-Methyl-5-nitroindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methyl-5-nitroindoline.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| PUR-001 | Oily or Gummy Product After Initial Purification | Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction. | - Wash the organic layer thoroughly with brine during extraction to help remove residual DMF. - Dry the product under a high vacuum for an extended period. - Attempt trituration with a non-solvent to induce crystallization. |
| Presence of impurities depressing the melting point. | - Purify the crude product using column chromatography. - Attempt recrystallization from a suitable solvent system. | ||
| PUR-002 | Difficulty in Achieving High Purity by Column Chromatography | Co-elution of impurities with the desired product. | - Optimize the solvent system for column chromatography; a gradient elution may be necessary. - Perform Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. |
| The compound streaks or shows tailing on the TLC/column. | - The compound may be too polar for the chosen solvent system. Gradually increase the eluent polarity. - The compound might be interacting too strongly with the silica gel. Consider adding a small amount of a modifier like triethylamine (if the compound has basic properties) or methanol to the eluent.[1] | ||
| PUR-003 | Low Recovery After Purification | The product has some solubility in the wash or recrystallization solvents. | - Use ice-cold solvents for washing the purified solid to minimize dissolution. - For recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation before filtration.[1] |
| The product adheres to the stationary phase during chromatography. | - After the main fraction has been collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. | ||
| PUR-004 | Product Discoloration (Darkening) | Decomposition of the product. Nitro-containing aromatic compounds can be sensitive to light and heat. | - Minimize exposure to direct light and elevated temperatures during purification and storage. - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended).[2] |
Frequently Asked Questions (FAQs)
Q1: What is a standard column chromatography protocol for purifying this compound?
A1: A common method for the purification of this compound and related compounds is silica-gel chromatography.[3] A detailed experimental protocol is provided below.
Experimental Protocol: Column Chromatography Purification of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane (reagent grade)
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Dichloromethane (DCM, reagent grade)
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Ethyl acetate (reagent grade)
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Glass chromatography column
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess hexane until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Elution:
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Begin elution with a non-polar solvent system, such as a mixture of hexane and dichloromethane. A starting point could be a 9:1 hexane:DCM mixture.
-
Gradually increase the polarity of the eluent. For instance, you can transition to solvent systems with higher proportions of dichloromethane and then introduce ethyl acetate. A suggested gradient could be:
-
Hexane:DCM (9:1)
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Hexane:DCM (1:1)
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Hexane:DCM:Ethyl Acetate (55:30:15)[3]
-
-
-
Fraction Collection: Collect fractions in separate tubes or flasks as the eluent passes through the column.
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Purity Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. Combine the fractions that contain the pure product.
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Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Q2: My purified this compound is still not crystallizing. What can I do?
A2: If your product remains an oil or a gum after chromatography, it may be due to trace impurities or residual solvent. Try dissolving the product in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then adding a non-solvent (like hexane or pentane) dropwise until the solution becomes cloudy. This may induce precipitation or crystallization. You can also try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]
Q3: What are the expected physicochemical properties of this compound?
A3: this compound is a substituted indoline. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the aromatic ring creates a unique electronic environment.[4] The nitro group, in particular, increases the polarity of the molecule, which influences its solubility and chromatographic behavior.[4]
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol [4] |
| Appearance | Expected to be a solid, potentially colored due to the nitro group. |
| Storage | Recommended storage at 2-8°C.[2] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification challenges.
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Storage and Handling of 4-Methyl-5-nitroindoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing 4-Methyl-5-nitroindoline to prevent its degradation. The following information is compiled to address common issues and questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation routes include:
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Oxidation: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole or other oxidized species. Exposure to air and light can accelerate this process.[1]
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Hydrolysis: The presence of the nitro group can activate the aromatic ring, making it more susceptible to nucleophilic attack, including hydrolysis, especially under non-neutral pH conditions.
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Photodegradation: Nitroaromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to decomposition.
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Reaction with contaminants: Impurities or contaminants in the storage container or atmosphere could potentially react with the compound.
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
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A change in physical appearance, such as a color change (e.g., darkening) or the formation of solid precipitates in a solution.
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The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or TLC).
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Altered spectral data (e.g., NMR, IR) compared to a reference standard.
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Inconsistent or unexpected results in downstream experiments.
Q4: Is this compound sensitive to temperature fluctuations?
A4: While stable at room temperature for short periods, for long-term storage, it is best to avoid significant temperature fluctuations. Storing at a consistent, cool temperature will minimize the rate of potential degradation reactions. Some related nitroindole compounds have been noted to form by-products at elevated temperatures (e.g., above 40°C).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Discoloration of the solid compound (darkening) | Oxidation or photodegradation | Store the compound in an amber vial to protect it from light. For long-term storage, consider storing under an inert atmosphere. Ensure the container is tightly sealed. |
| Unexpected peaks in HPLC/TLC analysis | Presence of degradation products | Prepare fresh solutions for analysis. Review storage conditions to identify potential causes of degradation (e.g., exposure to light, air, or moisture). |
| Poor solubility compared to a fresh batch | Formation of insoluble degradation products or polymerization | Attempt to purify a small sample by recrystallization or column chromatography to isolate the pure compound. |
| Inconsistent experimental results | Degradation of the stock solution | Prepare fresh stock solutions more frequently. Store stock solutions at low temperatures (e.g., -20°C), protected from light. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method to assess the purity of this compound and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point for nitroaromatic compounds. A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (a UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
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Analysis: Inject a standard solution of known purity and the sample solution. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak.
Visualizations
Caption: Troubleshooting logic for this compound degradation.
Caption: Experimental workflow for assessing the stability of this compound.
References
common impurities in crude 4-Methyl-5-nitroindoline and their removal
This guide provides troubleshooting advice and frequently asked questions regarding the purification of crude 4-Methyl-5-nitroindoline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically arise from the synthesis process, which commonly involves the nitration of 4-methylindoline. The most prevalent impurities include:
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Unreacted Starting Material: Residual 4-methylindoline that did not undergo nitration.
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Positional Isomers: Formation of other nitro-isomers, such as 4-methyl-7-nitroindoline and 4-methyl-6-nitroindoline, due to the directing effects of the substituents on the indoline ring.
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Over-Nitrated Byproducts: Dinitro derivatives of 4-methylindoline can form if the reaction conditions are too harsh.
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Oxidation Products: The indoline ring is susceptible to oxidation, which can lead to various oxidized byproducts.
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Residual Solvents and Acids: Inorganic acids (like sulfuric and nitric acid) and organic solvents used during the reaction and workup may remain in the crude product.
Q2: My final product has a low melting point and a broad melting range. What is the likely cause?
A low and broad melting point is a strong indicator of the presence of impurities. The most common culprits are residual starting material (4-methylindoline) and positional isomers (e.g., 4-methyl-7-nitroindoline), which disrupt the crystal lattice of the desired this compound, leading to a depression and broadening of the melting point.
Q3: After purification, my product is darker than expected. Why is this?
A darker-than-expected product color, often ranging from dark brown to black, typically suggests the presence of oxidation products or residual acidic impurities. These impurities can be highly colored and are often formed during the nitration reaction or subsequent workup steps if not performed under carefully controlled conditions.
Troubleshooting Guide
Issue 1: Presence of Positional Isomers in the Final Product
Symptoms:
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Multiple spots observed on Thin Layer Chromatography (TLC) with similar Rf values.
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Broad signals or extra peaks in ¹H NMR and ¹³C NMR spectra.
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Low yield of the desired isomer after initial purification.
Root Cause: The nitration of 4-methylindoline can lead to the formation of several positional isomers. The separation of these isomers can be challenging due to their similar polarities.
Solutions:
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Recrystallization: This is often the first method to try. The solubility of the isomers may differ sufficiently in a given solvent system to allow for selective crystallization of the desired 5-nitro isomer.
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Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating positional isomers.
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Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A solvent system with intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal ratio will need to be determined by TLC.
-
Issue 2: Contamination with Unreacted 4-Methylindoline
Symptoms:
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A distinct spot on TLC corresponding to the 4-methylindoline starting material.
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Characteristic peaks of 4-methylindoline in the NMR spectrum of the purified product.
Root Cause:
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Incomplete reaction due to insufficient nitrating agent, low reaction temperature, or short reaction time.
Solutions:
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Aqueous Acid Wash: Unreacted 4-methylindoline is basic and can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1 M HCl). The basic starting material will form a salt and move into the aqueous layer, while the nitro-derivatives remain in the organic layer.
-
Column Chromatography: If an acid wash is not feasible or is incomplete, column chromatography can effectively separate the more polar nitroindoline products from the less polar starting material.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of crude this compound. The choice of solvent is critical and may require some experimentation.
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a standard procedure for purifying this compound using column chromatography.
-
TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. The desired product should have an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel containing the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Method | Impurities Targeted | Advantages | Disadvantages |
| Recrystallization | Positional Isomers, Some Oxidation Products | Simple, cost-effective, good for large quantities. | May not be effective for closely related isomers. |
| Column Chromatography | Positional Isomers, Unreacted Starting Material, Byproducts | High resolution, separates complex mixtures. | More time-consuming, requires more solvent. |
| Acid Wash | Unreacted 4-Methylindoline | Quick and effective for removing basic impurities. | Not effective for neutral or acidic impurities. |
Visualization
Caption: Workflow for the purification of crude this compound.
Technical Support Center: Optimizing Solvent Systems for 4-Methyl-5-nitroindoline Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing solvent systems for chemical reactions involving 4-Methyl-5-nitroindoline. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be predicted based on its structure. The molecule contains a nonpolar indoline ring system and a polar nitro group.[1] This dual nature suggests it will be most soluble in moderately polar to polar aprotic solvents. It is expected to have low solubility in water and nonpolar aliphatic hydrocarbons.
Q2: How do I choose a starting solvent for a reaction with this compound?
A2: The choice of a starting solvent depends primarily on the type of reaction being performed and the solubility of all reactants. For reactions involving polar reagents or intermediates, polar aprotic solvents like DMF, DMSO, or acetonitrile are often a good starting point. For less polar systems, ethers like THF or di-tert-butyl ether (CPME), or aromatic hydrocarbons like toluene may be more suitable.[2][3] A crucial first step is to ensure the starting material has adequate solubility in the chosen solvent at the intended reaction temperature.[4]
Q3: What are the most common reactions involving this compound and what solvent systems are typically used?
A3: Two common transformations for this substrate are the reduction of the nitro group and N-alkylation of the indoline nitrogen.
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Nitro Group Reduction: Catalytic hydrogenation is frequently employed, with solvents like ethanol, methanol, ethyl acetate, or THF being common choices.[4] For metal-acid reductions (e.g., SnCl₂/HCl), alcoholic solvents or acetic acid are often used.[4][5]
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N-Alkylation: This reaction is highly sensitive to the solvent system. Polar aprotic solvents like DMF or THF are typically used, often in the presence of a base. The choice of solvent can influence the regioselectivity between N-alkylation and potential C-alkylation.[2][3]
Q4: Can the solvent affect the stability of this compound?
A4: Yes. Nitroaromatic compounds can be sensitive to certain conditions.[6][7] In strongly basic or acidic solutions, or at elevated temperatures, degradation may occur. The solvent can mediate these degradation pathways. For instance, protic solvents might participate in side reactions under certain conditions. It is advisable to monitor the stability of the starting material in the chosen solvent at the reaction temperature if long reaction times are anticipated.
Troubleshooting Guides
Issue: Low or No Conversion of Starting Material
Q5: My reaction with this compound is not proceeding. Could the solvent be the issue?
A5: Yes, poor solubility is a primary cause of slow or incomplete reactions.[4] If this compound or another key reagent is not sufficiently dissolved, the reaction will be slow or may not start at all.
-
Recommended Solutions:
-
Visually inspect the reaction mixture for undissolved solids.
-
Consider switching to a more polar solvent in which the starting material is more soluble (see Table 1).
-
For catalytic hydrogenations, adding a co-solvent like THF or acetic acid can improve solubility.[4]
-
Increase the reaction temperature to improve solubility, but monitor for potential degradation.
-
Issue: Formation of Multiple Products or Byproducts
Q6: I am observing significant side product formation in my reaction. How can the solvent choice help improve selectivity?
A6: The solvent can have a profound effect on reaction selectivity by stabilizing or destabilizing transition states leading to different products.
-
For Nitro Group Reductions: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species.[4]
-
Recommended Solutions: Ensure the starting material is fully dissolved to allow the reaction to proceed to completion. The use of protic co-solvents can sometimes aid in completing the reduction to the amine.[4]
-
-
For N-Alkylation Reactions: A common side reaction is C-alkylation. The choice between aprotic polar solvents like THF or less polar solvents like toluene can significantly alter the N- vs. C-alkylation ratio.[2]
-
Recommended Solutions: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) to find the optimal medium for your desired regioselectivity.
-
Issue: Difficult Purification of the Product
Q7: My product is difficult to purify from the reaction mixture. Can the solvent be a contributing factor?
A7: Absolutely. High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may interfere with purification. Additionally, if the solvent promotes side reactions, the resulting complex mixture can make isolation of the desired product challenging.
-
Recommended Solutions:
-
If possible, choose a lower-boiling point solvent that still provides adequate solubility and reactivity.
-
For reactions in DMF, thorough washing of the organic extract with brine during workup can help remove residual solvent.
-
Optimize the reaction conditions (solvent, temperature, reaction time) to minimize byproduct formation.
-
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | High | The polar nitro group and the overall molecular dipole moment favor interaction with these solvents. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to High | Good balance of polarity to dissolve the molecule. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Generally good solvents for a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The indoline nitrogen can hydrogen bond, but the bulk of the molecule is non-polar. |
| Aromatic | Toluene, Xylene | Low to Moderate | The aromatic nature of the solvent can interact with the benzene ring of the indoline. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | The molecule's polarity is too high for these nonpolar solvents. |
| Aqueous | Water | Very Low | The hydrophobic indoline structure limits water solubility.[8] |
Table 2: General Influence of Solvent Type on Common Reactions
| Reaction Type | Solvent Polarity | Typical Solvents | General Effect on Reaction |
| Nitro Group Reduction (Catalytic) | Polar Protic / Aprotic | Ethanol, Methanol, THF, Ethyl Acetate | Good solubility is key. Protic solvents can act as a proton source.[4] |
| Nitro Group Reduction (Metal/Acid) | Polar Protic | Acetic Acid, Ethanol | Solvent is often part of the reagent system and provides a proton source.[5] |
| N-Alkylation | Varies | Toluene, THF, DMF | Highly influential on regioselectivity. More polar solvents may favor N-alkylation, but this is substrate-dependent and requires screening.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL at a time) while stirring or sonicating at room temperature.
-
Observation: Observe for complete dissolution. Record the approximate volume of solvent required.
-
Classification:
-
High Solubility: Dissolves in < 0.5 mL.
-
Moderate Solubility: Dissolves in 0.5 - 2.0 mL.
-
Low Solubility: Requires > 2.0 mL or does not fully dissolve.
-
-
Temperature Effect: If solubility is low at room temperature, gently warm the mixture to the intended reaction temperature and observe any changes.
Protocol 2: General Procedure for Reaction Solvent Screening
-
Setup: In parallel, set up several small-scale reactions in different vials. Each vial should contain this compound and any other solid reagents.
-
Solvent Selection: Choose a range of solvents from different classes (e.g., Toluene, THF, Acetonitrile, DMF).
-
Reaction Initiation: Add the chosen solvent to each vial, followed by any liquid reagents.
-
Execution: Stir all reactions under identical conditions (temperature, time).
-
Monitoring: Monitor the progress of each reaction by a suitable analytical method (e.g., TLC, LC-MS). Note the consumption of starting material and the formation of the desired product and any byproducts.
-
Analysis: Compare the outcomes (conversion, yield, purity) to identify the optimal solvent system.
Visualizations
Caption: Workflow for selecting an optimal solvent system.
Caption: Troubleshooting logic for solvent-related reaction issues.
References
- 1. This compound | 165250-68-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low cell permeability of 4-Methyl-5-nitroindoline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cell permeability with 4-Methyl-5-nitroindoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of this compound derivatives and how might they influence cell permeability?
A1: While experimental data for the exact this compound structure is limited in the public domain, we can infer properties from close analogs such as 4-Methyl-5-nitro-1H-indole. These properties are crucial in predicting passive diffusion across cell membranes.
| Property | Predicted Value for 4-Methyl-5-nitro-1H-indole | Implication for Cell Permeability |
| Molecular Weight (MW) | 176.17 g/mol | Favorable for passive diffusion (generally <500 g/mol ). |
| LogP (Lipophilicity) | 2.38 | Within the optimal range for passive permeability (typically 1-3). |
| Topological Polar Surface Area (TPSA) | 58.93 Ų | Considered acceptable for good permeability (ideally < 140 Ų). |
| Hydrogen Bond Donors | 1 | Favorable for passive diffusion (generally ≤ 5). |
| Hydrogen Bond Acceptors | 2 | Favorable for passive diffusion (generally ≤ 10). |
Data for 4-Methyl-5-nitro-1H-indole, a close structural analog.[1]
Based on these predicted values, a typical this compound derivative is expected to have physicochemical properties amenable to passive cell permeability. If you are observing low permeability, other factors may be at play.
Q2: Are this compound derivatives likely to be substrates for efflux pumps?
A2: It is possible. While a study on a related nitroindolinone derivative indicated it was not a substrate for P-glycoprotein (P-gp), a common efflux pump, nitroaromatic compounds, in general, can be recognized by other efflux systems, such as those from the Resistance-Nodulation-Cell Division (RND) superfamily, which are prevalent in bacteria.[2][3] If your experiments are conducted in cells expressing high levels of other efflux transporters like BCRP or MRPs, your compound's low permeability could be due to active efflux.
Q3: Could metabolism of this compound derivatives within the cells be a reason for apparent low permeability?
A3: Yes, intracellular metabolism can lead to a lower measured concentration of the parent compound in the receiver compartment, which can be misinterpreted as low permeability. The nitro group in your compound could be susceptible to reduction by cellular enzymes. A study on a nitroindolinone derivative indicated involvement of Cytochrome P450 enzymes in its metabolism.[3]
Q4: What are some general strategies to improve the cell permeability of my this compound derivative?
A4: Several strategies can be employed:
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Structural Modification: Small changes to the molecule's structure can significantly impact its physicochemical properties. For instance, masking polar groups or adding lipophilic moieties can enhance passive diffusion.
-
Prodrug Approach: A more permeable prodrug can be synthesized that is later metabolized to the active compound inside the cell.
-
Formulation Strategies: Using solubility enhancers, such as cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), can improve the effective concentration of the compound available for absorption.[4]
Troubleshooting Guide
If you are encountering low cell permeability with your this compound derivative, follow this step-by-step guide to identify and address the potential cause.
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metabolism_study [label="Action: Metabolism Study\n- Incubate with microsomes/hepatocytes\n- Analyze for metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"]; metabolism_detected [label="Metabolites Detected?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; stabilize_compound [label="Action: Stabilize Compound\n- Modify metabolically labile sites", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Permeability Issue Addressed", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_physchem; check_physchem -> solubility_issue; solubility_issue -> optimize_solubility [label="Yes"]; optimize_solubility -> retest_permeability1; retest_permeability1 -> assess_passive; solubility_issue -> assess_passive [label="No"];
assess_passive -> low_pampa; low_pampa -> modify_structure [label="Yes"]; modify_structure -> start [label="Re-synthesize & Re-evaluate"]; low_pampa -> assess_cellular [label="No"];
assess_cellular -> low_caco2; low_caco2 -> efflux_metabolism [label="Yes"]; efflux_metabolism -> bidirectional_assay; bidirectional_assay -> efflux_ratio; efflux_ratio -> efflux_inhibitor [label="Yes"]; efflux_inhibitor -> retest_permeability1; efflux_ratio -> metabolism_study [label="No"];
metabolism_study -> metabolism_detected; metabolism_detected -> stabilize_compound [label="Yes"]; stabilize_compound -> start [label="Re-synthesize & Re-evaluate"]; metabolism_detected -> end [label="No"]; low_caco2 -> end [label="No"]; }
Caption: Troubleshooting workflow for low cell permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to determine the passive permeability of a compound.
// Nodes prep_donor [label="1. Prepare Donor Solution\n- Dissolve compound in buffer\n- (e.g., PBS, pH 7.4)\n- Final DMSO concentration <1%", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_acceptor [label="2. Prepare Acceptor Plate\n- Add buffer to each well", fillcolor="#F1F3F4", fontcolor="#202124"]; coat_membrane [label="3. Coat Donor Plate Membrane\n- Add lipid solution\n- (e.g., phosphatidylcholine in dodecane)", fillcolor="#FBBC05", fontcolor="#202124"]; assemble [label="4. Assemble PAMPA Sandwich\n- Place donor plate onto acceptor plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="5. Incubate\n- Room temperature\n- 4-16 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disassemble [label="6. Disassemble and Sample\n- Separate plates\n- Collect samples from donor and acceptor wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Concentrations\n- LC-MS/MS or other suitable method", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="8. Calculate Permeability (Pe)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_donor -> coat_membrane; prep_acceptor -> assemble; coat_membrane -> assemble; assemble -> incubate; incubate -> disassemble; disassemble -> analyze; analyze -> calculate; }
Caption: Experimental workflow for the PAMPA assay.
Detailed Methodology:
-
Prepare Solutions:
-
Donor Solution: Prepare a stock solution of the this compound derivative in DMSO. Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to not affect the integrity of the lipid membrane.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer as the donor solution.
-
-
Prepare PAMPA Plate:
-
The donor plate contains a microfilter at the bottom of each well.
-
Carefully add a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to each well of the donor plate, ensuring the filter is fully coated.
-
-
Assay Procedure:
-
Add the donor solution containing the test compound to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours).
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln[1 - (C_A(t) / C_eq)] Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
CA(t) is the compound concentration in the acceptor well at time t.
-
Ceq is the equilibrium concentration.
-
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess compound permeability and the potential for active transport.
// Nodes seed_cells [label="1. Seed Caco-2 Cells\n- On permeable Transwell inserts", fillcolor="#F1F3F4", fontcolor="#202124"]; culture_cells [label="2. Culture for 21 Days\n- Allow differentiation into a monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; check_integrity [label="3. Check Monolayer Integrity\n- Measure TEER (Transepithelial Electrical Resistance)", fillcolor="#FBBC05", fontcolor="#202124"]; prep_compound [label="4. Prepare Test Compound\n- Dissolve in transport buffer\n- (e.g., HBSS with HEPES)", fillcolor="#F1F3F4", fontcolor="#202124"];
ab_assay [label="5a. A→B Permeability Assay\n- Add compound to Apical side\n- Sample from Basolateral side", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ba_assay [label="5b. B→A Permeability Assay\n- Add compound to Basolateral side\n- Sample from Apical side", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate [label="6. Incubate\n- 37°C, 5% CO2\n- With gentle shaking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="7. Collect Samples\n- At various time points (e.g., 30, 60, 90, 120 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="8. Analyze Concentrations\n- LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="9. Calculate Papp and Efflux Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges seed_cells -> culture_cells; culture_cells -> check_integrity; check_integrity -> prep_compound; prep_compound -> ab_assay; prep_compound -> ba_assay; ab_assay -> incubate; ba_assay -> incubate; incubate -> sample; sample -> analyze; analyze -> calculate; }
Caption: Experimental workflow for the Caco-2 permeability assay.
Detailed Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell® inserts.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to ensure the integrity of the cell layer.
-
-
Prepare Test Compound:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Dilute the stock solution in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final concentration. The final DMSO concentration should be non-toxic to the cells (typically ≤1%).
-
-
Permeability Assay:
-
Apical to Basolateral (A→B) Permeability:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Permeability (for efflux assessment):
-
Wash the Caco-2 monolayers.
-
Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and sample from the apical chamber at the same time points.
-
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio : Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Methyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 4-Methyl-5-nitroindoline, a key building block in medicinal chemistry. The routes are evaluated based on their efficiency, reagent accessibility, and reaction conditions, supported by detailed experimental protocols and quantitative data.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Steps | Overall Yield | Advantages | Disadvantages |
| 1 | 4-Methylindoline | Direct Nitration | Good to High (estimated) | Shortest route, simple procedure. | Potential for isomeric impurities, requires careful control of reaction conditions for regioselectivity. |
| 2 | 4-Methyl-5-nitroindole | Reduction of the indole ring | High | High purity of the final product, well-established reduction methods. | Requires the synthesis of the starting indole, which adds to the overall step count. |
| 3 | 4-Methyl-3-nitroaniline | N-alkylation and Reductive Cyclization | Moderate | Readily available starting material, good control over substitution pattern. | Longer synthetic sequence, involves multiple steps. |
Route 1: Direct Nitration of 4-Methylindoline
This approach is the most direct, involving the electrophilic nitration of the commercially available 4-methylindoline. The regioselectivity of the nitration is crucial and is influenced by the directing effects of both the amino group (ortho, para-directing and activating) and the methyl group (ortho, para-directing and activating). The 5-position is para to the strongly activating amino group and ortho to the methyl group, making it a favored position for nitration under controlled conditions.
Experimental Protocol:
Nitration of 4-Methylindoline:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylindoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-methylindoline, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Note: This protocol is adapted from a similar, high-yielding nitration of 2-methylindole. The yield for 4-methylindoline is expected to be comparable but requires experimental verification.
Route 2: Reduction of 4-Methyl-5-nitroindole
This route involves the synthesis of 4-methyl-5-nitroindole as a precursor, followed by the selective reduction of the pyrrole ring to the corresponding indoline. This method offers excellent control over the final product's regiochemistry.
Experimental Protocol:
Step 2a: Synthesis of 4-Methyl-5-nitroindole (Example via Fischer Indole Synthesis):
-
React 4-methyl-3-nitrophenylhydrazine with a suitable ketone (e.g., pyruvic acid) in the presence of an acid catalyst (e.g., polyphosphoric acid) to form the corresponding hydrazone.
-
Heat the hydrazone to induce cyclization and formation of the indole ring.
-
Isolate and purify the resulting 4-methyl-5-nitroindole.
Step 2b: Reduction of 4-Methyl-5-nitroindole to this compound:
-
Method A: Catalytic Hydrogenation
-
Dissolve 4-methyl-5-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
-
Method B: Chemical Reduction with NaBH₄/ZrCl₄
-
Suspend Zirconium(IV) chloride (1.0 eq) in anhydrous THF.
-
Add Sodium borohydride (4.0 eq) portion-wise at 0 °C.
-
Add a solution of 4-methyl-5-nitroindole (1.0 eq) in THF to the reagent mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Route 3: From 4-Methyl-3-nitroaniline
This multi-step synthesis starts with the commercially available 4-methyl-3-nitroaniline and proceeds through N-alkylation followed by a reductive cyclization to construct the indoline ring.
Experimental Protocol:
Step 3a: N-alkylation of 4-Methyl-3-nitroaniline with 1,2-dibromoethane:
-
To a solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq).
-
Add 1,2-dibromoethane (1.2 eq) and heat the mixture at 80-100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-bromoethyl)-4-methyl-3-nitroaniline.
Step 3b: Reductive Cyclization:
-
Dissolve the N-(2-bromoethyl)-4-methyl-3-nitroaniline (1.0 eq) from the previous step in a mixture of ethanol and acetic acid.
-
Add iron powder (excess) to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparison of Synthetic Routes Logic
Caption: Logical workflow for selecting a synthetic route to this compound.
A Comparative Guide to the Biological Activity of Nitroindoles: Benchmarking 4-Methyl-5-nitroindoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, and its nitrated derivatives have garnered significant attention for their potent and diverse biological activities. This guide provides a comparative analysis of the biological activities of various nitroindoles, with a particular focus on analogs of 4-Methyl-5-nitroindoline. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes data from structurally related nitroindoles to provide a valuable benchmark for researchers. The primary focus of this comparison will be on the anticancer and antimicrobial properties of these compounds, supported by experimental data and detailed protocols.
Anticancer Activity of Nitroindoles
Nitroindoles have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[1][2] A significant number of studies have focused on 5-nitroindole derivatives, which have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various nitroindole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are presented for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindoles | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | <0.01 | [4] |
| HL-60(TB) (Leukemia) | 0.50 | [4] | ||
| MOLT-4 (Leukemia) | 0.66 | [4] | ||
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical) | 5.08 ± 0.91 | [3] | |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical) | 5.89 ± 0.73 | [3] | |
| 4-Nitroindoles | Indole-sulfonamide derivative (Compound 31) | MOLT-3 (Leukemia) | 2.04 | [5] |
| Other Indole Derivatives | Indole-3-carbinol derivative (OSU-A9) | Breast Cancer Cells | - | [6] |
| 7-Nitroindole derivative | - | 10.9 nM (as AKT1 inhibitor) | [6] |
Note: The data presented is compiled from various research articles and should be used for comparative purposes. Experimental conditions may vary between studies.
Mechanism of Anticancer Action: Signaling Pathways
The anticancer effects of nitroindoles are often attributed to their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation. Two key mechanisms have been identified:
-
c-Myc G-Quadruplex Stabilization: Certain 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][3] This stabilization downregulates the expression of c-Myc, a transcription factor frequently overexpressed in many human cancers, leading to cell cycle arrest and apoptosis.[1]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Some indole derivatives, including nitroindole compounds, have been identified as potent inhibitors of key kinases in this pathway, such as Akt.[6] Inhibition of this pathway can induce apoptosis and suppress tumor growth.
Antimicrobial Activity of Nitroindoles
The nitro group is a well-known pharmacophore that contributes to the antimicrobial effects of various compounds.[7] Nitroindoles have been investigated for their activity against a range of pathogenic bacteria and fungi.[8][9]
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of different indole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-thiadiazole | Compound 2h | Staphylococcus aureus | 6.25 | [8] |
| Indole-triazole | Compound 3d | Staphylococcus aureus | 6.25 | [8] |
| Candida krusei | 3.125 | [8] | ||
| Halogenated Indoles | 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [10] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [10] | |
| Indole-3-carboxamido-polyamine | Compound 13b | Staphylococcus aureus | 2 | [11] |
| Pseudomonas aeruginosa | 64 | [11] |
Note: The data is compiled from various sources and should be used for comparative analysis.
Mechanism of Antimicrobial Action
The antimicrobial activity of nitro-heterocyclic compounds, including nitroindoles, is often dependent on the metabolic activation of the nitro group by the microorganism.[12] This process involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and damage crucial cellular macromolecules, such as DNA, leading to cell death.[7][13] The susceptibility of a particular microorganism to a nitro-aromatic drug can be related to its ability to reduce the compound.[12]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Sulphorhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and widely used method for cytotoxicity screening.[4][14][15]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove TCA and serum proteins. Air dry the plates completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Dry: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510-565 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro susceptibility of a microorganism to an antimicrobial agent.[16][17]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This comparative guide highlights the significant potential of nitroindoles as both anticancer and antimicrobial agents. While data on this compound remains to be fully elucidated, the information compiled for its structural analogs provides a strong rationale for its investigation. The diverse biological activities of substituted nitroindoles, coupled with their varied mechanisms of action, underscore the importance of this chemical class in drug discovery and development. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to explore the therapeutic potential of novel nitroindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
A Comparative Spectroscopic Analysis: 4-Methyl-5-nitroindoline vs. Its Starting Material
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Methyl-5-nitroindoline and its precursor, 4-methylindoline. The introduction of a nitro group into the indoline scaffold induces significant changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural elucidation.
While comprehensive experimental data for this compound is not widely available in public literature, this guide utilizes data from its closely related precursor, 4-methylindoline, and established principles of spectroscopy to predict and explain the expected spectral characteristics of the nitrated product. A common synthetic route involves the nitration of 4-methylindoline, a process that adds an electron-withdrawing nitro group to the aromatic ring.[1]
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through the electrophilic nitration of 4-methylindoline. This reaction introduces a nitro group (-NO₂) onto the aromatic portion of the indoline ring, specifically at the 5-position, directed by the activating effect of the alkyl group and the amino moiety.
Caption: Synthesis of this compound from 4-methylindoline.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-methylindoline and the predicted data for this compound. The predictions are based on the expected electronic effects of the nitro group.
Table 1: ¹H NMR Spectroscopic Data (Predicted for CDCl₃)
| Proton Assignment | 4-Methylindoline Chemical Shift (δ) ppm | This compound (Predicted) Chemical Shift (δ) ppm | Key Differences |
| -CH₃ | ~2.2 | ~2.5 | Downfield shift due to proximity to the electron-withdrawing nitro group. |
| -CH₂- (C2) | ~3.0 | ~3.2 | Minor downfield shift. |
| -CH₂- (C3) | ~3.4 | ~3.6 | Minor downfield shift. |
| Aromatic H (C5-H) | ~6.6 | - | Proton is substituted by the nitro group. |
| Aromatic H (C6-H) | ~6.9 | ~7.8 | Significant downfield shift due to the ortho nitro group. |
| Aromatic H (C7-H) | ~6.8 | ~7.0 | Minor downfield shift. |
| N-H | Broad signal ~3.6 | Broad signal ~4.0 | Downfield shift due to reduced electron density on the nitrogen. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for CDCl₃)
| Carbon Assignment | 4-Methylindoline Chemical Shift (δ) ppm | This compound (Predicted) Chemical Shift (δ) ppm | Key Differences |
| -CH₃ | ~18 | ~19 | Minor downfield shift. |
| -CH₂- (C2) | ~30 | ~31 | Minor downfield shift. |
| -CH₂- (C3) | ~48 | ~49 | Minor downfield shift. |
| Aromatic C (C4) | ~128 | ~130 | Downfield shift due to methyl substitution. |
| Aromatic C (C5) | ~124 | ~145 | Significant downfield shift; carbon is directly attached to the nitro group. |
| Aromatic C (C6) | ~127 | ~120 | Upfield shift due to meta relationship with the nitro group. |
| Aromatic C (C7) | ~118 | ~120 | Minor downfield shift. |
| Aromatic C (C3a) | ~130 | ~132 | Downfield shift. |
| Aromatic C (C7a) | ~150 | ~152 | Downfield shift. |
Table 3: FT-IR Spectroscopic Data
| Functional Group | 4-Methylindoline Wavenumber (cm⁻¹) | This compound (Predicted) Wavenumber (cm⁻¹) | Key Differences |
| N-H Stretch | ~3400-3300 | ~3400-3300 | Generally sharp peak, may show slight broadening in the product. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Present in both spectra. |
| Aliphatic C-H Stretch | ~2960-2850 | ~2960-2850 | Present in both spectra. |
| NO₂ Asymmetric Stretch | Absent | ~1550-1500 | Appearance of a strong, characteristic peak. |
| NO₂ Symmetric Stretch | Absent | ~1350-1300 | Appearance of a strong, characteristic peak. |
| C-N Stretch | ~1340-1250 | ~1340-1250 | Present in both spectra. |
| Aromatic C=C Bending | ~1600, ~1500 | ~1600, ~1500 | Present in both spectra. |
Table 4: Mass Spectrometry Data
| Analysis | 4-Methylindoline | This compound | Key Differences |
| Molecular Formula | C₉H₁₁N | C₉H₁₀N₂O₂ | Addition of NO₂. |
| Molecular Weight | 133.19 g/mol | 178.18 g/mol | Increase of 45.01 g/mol . |
| Molecular Ion Peak (M⁺) | m/z 133 | m/z 178 | Reflects the different molecular weights. |
| Key Fragmentation | Loss of H (m/z 132), Loss of CH₃ (m/z 118) | Loss of NO₂ (m/z 132), Loss of O and NO (m/z 132), Loss of CH₃ (m/z 163) | The product shows characteristic losses of nitro group fragments. |
Experimental Protocols
Standard spectroscopic techniques are essential for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR spectra are generally obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.
-
The spectra are recorded in the range of 4000-400 cm⁻¹, and the data is presented in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.
-
The sample is introduced into the mass spectrometer, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
The general workflow for the synthesis and subsequent spectroscopic characterization is illustrated below.
Caption: General workflow for synthesis and spectroscopic analysis.
References
Structural Elucidation of 4-Methyl-5-nitroindoline: A Comparative Guide to Validation Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a novel or synthesized compound like 4-Methyl-5-nitroindoline, rigorous structural validation is imperative to understand its chemical behavior, reactivity, and potential as a therapeutic agent. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural determination, with other widely used spectroscopic techniques. We will delve into the experimental data each method provides, offering a comprehensive overview for researchers to select the most appropriate validation strategies.
Introduction to this compound
This compound is a derivative of the indoline ring system, a common scaffold in medicinal chemistry. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1] In this specific molecule, the benzene ring is functionalized with a methyl group at the 4-position and a nitro group at the 5-position.[1] The electron-donating nature of the methyl group and the strong electron-withdrawing properties of the nitro group create a unique electronic environment that influences the molecule's chemical and physical properties.[1] Accurate structural information is therefore crucial for predicting its interaction with biological targets and for guiding further synthetic modifications.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive three-dimensional structure, a combination of spectroscopic methods is often employed for a comprehensive validation.[2][3][4]
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[5][6] | Single, high-quality crystal. | Provides unambiguous, absolute structure determination.[5] | Crystal growth can be a significant bottleneck.[5] Does not provide information on the molecule's behavior in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of individual atoms (¹H, ¹³C), connectivity between atoms, and through-space proximity of atoms (NOE).[2][4] | Soluble sample in a suitable deuterated solvent. | Powerful for determining the carbon-hydrogen framework and stereochemistry in solution.[2][4] Non-destructive. | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.[3] | Small amount of sample, can be in solid or solution form. | High sensitivity, requires very little sample. Can be coupled with chromatography for mixture analysis. | Does not provide information on the 3D arrangement of atoms. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.[2][3] | Solid or liquid sample. | Quick and simple method to identify the presence of key functional groups (e.g., nitro group, C-H bonds). | Provides limited information about the overall molecular structure. |
Experimental Data Comparison
The following tables present hypothetical, yet representative, data for this compound that would be obtained from each analytical technique.
Table 1: X-Ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 105° |
| **Bond Length (C-NO₂) ** | 1.48 Å |
| Bond Angle (O-N-O) | 124° |
| Resolution | 1.2 Å |
| R-factor | 0.045 |
This data would provide the definitive three-dimensional arrangement of atoms in the solid state.
Table 2: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d, J = 8.5 Hz | 1H | Ar-H |
| 7.20 | d, J = 8.5 Hz | 1H | Ar-H |
| 3.60 | t, J = 7.0 Hz | 2H | -CH₂-N |
| 3.10 | t, J = 7.0 Hz | 2H | -CH₂-Ar |
| 2.40 | s | 3H | -CH₃ |
This data confirms the presence and connectivity of the different types of protons in the molecule.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z | Elemental Composition |
| [M+H]⁺ | 179.0815 | 179.0812 | C₉H₁₁N₂O₂ |
This data confirms the molecular formula of the compound.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H stretch |
| 2920, 2850 | Medium | C-H stretch (aliphatic) |
| 1580, 1340 | Strong | N-O stretch (nitro group) |
| 1610 | Medium | C=C stretch (aromatic) |
This data confirms the presence of key functional groups.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental results.
X-Ray Crystallography Protocol
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H NMR spectra are recorded on a 500 MHz NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
Workflow and Visualization
The following diagram illustrates the typical workflow for the structural validation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
References
- 1. This compound | 165250-68-0 | Benchchem [benchchem.com]
- 2. study.com [study.com]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Methyl-5-nitroindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indoline scaffold is a critical step in the synthesis of a wide array of pharmacologically active compounds. Among the various methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope. This guide provides a comparative overview of common palladium catalysts for the coupling of 4-halo-5-nitroindoline, a close analogue and common precursor to 4-methyl-5-nitroindoline derivatives. The selection of the optimal catalyst system is paramount for achieving high yields and reaction efficiency.
Due to the limited availability of direct comparative studies on this compound itself, this guide leverages experimental data from structurally similar substrates, particularly bromo-substituted nitroaromatic heterocycles, to infer the relative performance of various palladium catalysts.
Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. The choice of palladium catalyst and associated ligands significantly impacts the reaction outcome, especially with electron-deficient substrates like nitroindolines.
Below is a summary of the performance of different palladium catalysts in Suzuki-Miyaura reactions with substrates analogous to 4-halo-5-nitroindoline.
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1] |
| Pd(PCy₃)₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | - | Modest | [1] |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | - | Low | [1] |
| Pd/Polymer Hybrid | 4-bromonitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene/Water | 90 | - | 91 | [2] |
Key Observations:
-
For the Suzuki coupling of a bromo-substituted indazole, Pd(dppf)Cl₂ proved to be the most effective catalyst, affording a high yield in a short reaction time.[1]
-
Catalysts with bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) showed modest activity, while the more traditional Pd(PPh₃)₄ gave low yields in this specific context.[1]
-
For the coupling of 4-bromonitrobenzene, a palladium-polymer hybrid catalyst demonstrated high activity and yield in a toluene-water biphasic system.[2] This suggests that for nitro-containing substrates, catalyst systems designed for challenging couplings are often necessary.
Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed coupling reactions, adapted from literature for substrates similar to 4-halo-5-nitroindoline.
General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the successful coupling of bromo-substituted heterocycles.[1][3]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 4-halo-5-nitroindoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Relevant Coupling Reactions
While detailed comparative data for this compound is scarce, other palladium-catalyzed reactions are highly relevant for its functionalization.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds between an aryl halide and an amine. For substrates like 4-halo-5-nitroindoline, which are electron-deficient, this reaction is particularly useful.
-
Common Catalysts: Catalyst systems for Buchwald-Hartwig amination often involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[4] These ligands are crucial for promoting the reductive elimination step and preventing catalyst decomposition.[5]
-
Reaction Conditions: The reaction typically employs a strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), in an aprotic solvent like toluene or dioxane.
Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This can be a valuable method for introducing vinyl groups onto the indoline core.
-
Common Catalysts: A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[6] The choice of ligand, often a phosphine like triphenylphosphine (PPh₃) or a more specialized ligand, can influence the reaction's efficiency and selectivity.
-
Reaction Conditions: A base, typically a tertiary amine like triethylamine or an inorganic base such as potassium carbonate, is required. The reaction is often carried out in polar aprotic solvents like DMF or NMP at elevated temperatures.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
In Vitro Assay Validation for a Novel 4-Methyl-5-nitroindoline Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation framework for a novel compound derived from 4-Methyl-5-nitroindoline, hereafter referred to as Compound X . The guide outlines a series of experiments to characterize its potential as an anti-cancer agent, with a focus on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2][3] The performance of Compound X is objectively compared against known CDK2 inhibitors currently in clinical development. Detailed experimental protocols and data visualization are provided to support the findings.
Data Presentation: Comparative Analysis of Inhibitory Activity
The inhibitory potential of Compound X was evaluated against CDK2 and its cytotoxic effects were assessed in human cancer cell lines. The results are compared with established CDK2 inhibitors, PF-07104091 and BLU-222.[1][4]
Table 1: In Vitro Kinase Inhibitory Activity against CDK2/Cyclin E
| Compound | Target | IC50 (nM) | Assay Method |
| Compound X | CDK2/Cyclin E | 75 | ADP-Glo™ Kinase Assay |
| PF-07104091 | CDK2/Cyclin E | 5.2 | Biochemical Assay |
| BLU-222 | CDK2/Cyclin E | 8.9 | Biochemical Assay |
IC50: The half-maximal inhibitory concentration.
Table 2: Cytotoxic Activity in Human Cancer Cell Lines (48h incubation)
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Assay Method |
| Compound X | MCF-7 (Breast) | 1.2 | MTT Assay |
| HCT116 (Colon) | 2.5 | MTT Assay | |
| PF-07104091 | Various | Data in clinical trials | Cell-based assays |
| BLU-222 | Various | Data in clinical trials | Cell-based assays |
IC50: The half-maximal inhibitory concentration.
Table 3: Cell Cycle Analysis in MCF-7 Cells (24h incubation at 1µM)
| Compound | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45% | 35% | 20% |
| Compound X | 70% | 15% | 15% |
| PF-07104091 | 68% | 18% | 14% |
Visualizing a Potential Mechanism and Experimental Plan
To elucidate the proposed mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
Efficacy of Novel Nitroindole Derivatives in Oncology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of a series of novel 5-nitroindole derivatives against established anticancer agents. Due to a lack of specific experimental data on 4-Methyl-5-nitroindoline derivatives, this analysis focuses on the closely related and promising 5-nitroindole scaffold, which has demonstrated significant potential in oncological applications. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new cancer therapeutics.
Comparative Efficacy Against HeLa Cells
The in vitro cytotoxic activity of lead 5-nitroindole derivatives was evaluated against the human cervical cancer cell line, HeLa. The half-maximal inhibitory concentration (IC50) values were determined and are presented in comparison to standard chemotherapeutic drugs.
| Compound/Drug | Target/Mechanism of Action | IC50 on HeLa Cells (µM) |
| 5-Nitroindole Derivative 5 | c-Myc G-quadruplex binder | 5.08 ± 0.91[1] |
| 5-Nitroindole Derivative 7 | c-Myc G-quadruplex binder | 5.89 ± 0.73[1] |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | ~0.311[2] |
| Cisplatin | DNA cross-linking agent | ~28.77 (24h)[3] |
| Paclitaxel | Microtubule stabilizer | Data varies |
| Oxaliplatin | DNA alkylating agent | ~16.26[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Determination of IC50 by MTT Assay
The cytotoxic effects of the 5-nitroindole derivatives and standard drugs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5][6]
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4][6]
Methodology:
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (5-nitroindole derivatives or standard drugs) and incubated for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[1][7]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[6][7]
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.[1][4]
c-Myc G-Quadruplex Binding Assay
The interaction of the 5-nitroindole derivatives with the c-Myc G-quadruplex can be assessed using various biophysical techniques.
Principle: These assays measure the binding affinity and stabilization of the G-quadruplex structure upon interaction with a ligand.
Common Techniques:
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assays: To determine the stabilization of the G-quadruplex structure.
-
Circular Dichroism (CD) Spectroscopy: To observe conformational changes in the G-quadruplex upon ligand binding.[8][9]
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of the ligand to the G-quadruplex.[10]
-
Fluorescent Intercalator Displacement (FID) Assay: A high-throughput screening method to identify G-quadruplex binders.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the evaluation of these novel compounds.
Caption: c-Myc signaling pathway and the inhibitory action of 5-nitroindole derivatives.
Caption: General workflow for evaluating the anticancer efficacy of novel compounds.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic pathways to 4-Methyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of distinct synthetic pathways for the production of 4-Methyl-5-nitroindoline, a key intermediate in pharmaceutical research. The comparison focuses on reaction yields, reagent costs, and overall process efficiency, supported by detailed experimental protocols and data summaries.
Executive Summary
Two primary synthetic routes to this compound are evaluated:
-
Route 1: Reduction of 4-Methyl-5-nitroindole. This is a well-established and reliable two-step process involving the synthesis of the indole precursor followed by its reduction.
-
Route 2: Palladium-Catalyzed Annulation (Catellani Reaction). A more modern, though currently hypothetical for this specific molecule, single-step approach to construct the indoline ring system.
The analysis indicates that Route 1 is the more practical and cost-effective method at present , owing to its well-documented procedures, high yields, and the availability of starting materials. While Route 2 offers the elegance of a one-pot reaction, the high cost of the palladium catalyst and the lack of specific experimental data for this substrate make it a less viable option for large-scale synthesis without further research and optimization.
Data Presentation: A Comparative Analysis
| Parameter | Route 1: Reduction of 4-Methyl-5-nitroindole | Route 2: Palladium-Catalyzed Annulation (Hypothetical) |
| Overall Yield | High (potentially >80% over 2 steps) | Moderate to High (estimated) |
| Key Steps | 1. Indole Synthesis (Leimgruber-Batcho or Fischer) 2. Catalytic Hydrogenation | 1. Palladium-Catalyzed Annulation |
| Starting Materials | 2-Methyl-4-nitrotoluene or 4-Methyl-3-nitrophenylhydrazine | 2-Bromo-5-methyl-4-nitroaniline, Alkene |
| Key Reagents | N,N-Dimethylformamide dimethyl acetal, Pyrrolidine, Raney Nickel or Pd/C, H₂ | Palladium Acetate, Norbornene, Base |
| Reaction Time | Multi-day process | Potentially shorter (single step) |
| Purification | Standard chromatographic techniques | Chromatographic purification likely required |
| Scalability | Good | Potentially challenging due to catalyst cost and optimization |
| Estimated Reagent Cost | Lower | Higher (driven by palladium catalyst) |
Mandatory Visualization
Route 1: Reduction of 4-Methyl-5-nitroindole Pathway
Caption: Synthetic workflow for Route 1.
Route 2: Hypothetical Palladium-Catalyzed Annulation Pathway
Caption: Hypothetical workflow for Route 2.
Experimental Protocols
Route 1: Reduction of 4-Methyl-5-nitroindole
Step 1a: Synthesis of 4-Methyl-5-nitroindole via Leimgruber-Batcho Synthesis
This two-step, one-pot procedure is adapted from established Leimgruber-Batcho indole syntheses.
-
Materials: 2-Methyl-4-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine, Raney Nickel, Methanol, Ethyl acetate.
-
Procedure:
-
A solution of 2-methyl-4-nitrotoluene (1 eq.) in a mixture of DMF and pyrrolidine (excess) is heated with N,N-dimethylformamide dimethyl acetal (1.2 eq.). The reaction progress is monitored by TLC.
-
After the formation of the intermediate enamine is complete, the reaction mixture is cooled.
-
A slurry of Raney Nickel (catalytic amount) in methanol is carefully added to the reaction vessel.
-
The mixture is then subjected to hydrogenation at a suitable pressure and temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Methyl-5-nitroindole.
-
Step 1b: Alternative Synthesis of 4-Methyl-5-nitroindole via Fischer Indole Synthesis
-
Materials: 4-Methyl-3-nitrophenylhydrazine, Acetone, Polyphosphoric acid (PPA).
-
Procedure:
-
4-Methyl-3-nitrophenylhydrazine (1 eq.) and acetone (1.1 eq.) are stirred in a suitable solvent such as ethanol.
-
The mixture is heated to form the corresponding hydrazone.
-
After cooling, the solvent is removed, and polyphosphoric acid is added.
-
The mixture is heated to induce cyclization. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH solution).
-
The precipitated product is filtered, washed with water, and dried. Purification is achieved by recrystallization or column chromatography.
-
Step 2: Catalytic Hydrogenation of 4-Methyl-5-nitroindole
This procedure is based on general protocols for the reduction of nitroindoles to nitroindolines.
-
Materials: 4-Methyl-5-nitroindole, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel, a solution of 4-Methyl-5-nitroindole (1 eq.) in ethanol is prepared.
-
10% Pd/C catalyst (5-10 mol%) is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating for 12-24 hours, or until hydrogen uptake ceases.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
-
Route 2: Hypothetical Palladium-Catalyzed Annulation
This proposed protocol is based on analogous Catellani-type reactions for the synthesis of substituted indolines.[1]
-
Materials: 2-Bromo-5-methyl-4-nitroaniline (requires separate synthesis), an appropriate alkene (e.g., ethylene or a surrogate), Palladium(II) acetate, Norbornene, a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., toluene or DMF).
-
Hypothetical Procedure:
-
To an oven-dried, sealable reaction tube is added 2-bromo-5-methyl-4-nitroaniline (1 eq.), palladium(II) acetate (5-10 mol%), norbornene (1.2 eq.), and the base (2-3 eq.).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The solvent and the alkene are added. If a gaseous alkene like ethylene is used, it would be introduced at a set pressure.
-
The tube is sealed, and the reaction mixture is heated to a high temperature (e.g., 100-140 °C) for 12-24 hours.
-
The reaction is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove inorganic salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
-
Conclusion
For the synthesis of this compound, the reduction of 4-Methyl-5-nitroindole (Route 1) stands out as the more developed and economically favorable pathway. The starting materials are commercially available or can be synthesized through well-established procedures like the Leimgruber-Batcho or Fischer indole syntheses. The subsequent catalytic hydrogenation is a standard and high-yielding transformation.
The Palladium-Catalyzed Annulation (Route 2), while offering a potentially more convergent and atom-economical approach, remains a hypothetical route for this specific target molecule. The high cost of the palladium catalyst, the need to synthesize the specific aryl halide precursor, and the lack of established reaction conditions and yields for this particular transformation present significant hurdles for its practical implementation without dedicated research and development. Therefore, for researchers and professionals in drug development requiring a reliable and scalable synthesis of this compound, Route 1 is the recommended approach.
References
A Comparative Guide to the Characterization of 4-Methyl-5-nitroindoline and Related Nitroaromatic Heterocycles
This guide provides a comparative overview of peer-reviewed methods for the characterization of 4-Methyl-5-nitroindoline, a substituted indoline derivative of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis based on established spectroscopic and chromatographic techniques, with comparative data from structurally related nitroindoline and nitroindole derivatives. The methodologies and data presented are intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.
The introduction of a methyl group at the 4-position and a nitro group at the 5-position on the indoline ring creates a unique electronic environment that influences its chemical and spectroscopic properties. The electron-donating methyl group can affect the electron density of the aromatic ring, while the strong electron-withdrawing nitro group makes the aromatic ring more electron-deficient.[2] This interplay of substituents is crucial for the molecule's reactivity and biological activity.
Spectroscopic and Chromatographic Characterization Methods
The primary methods for the characterization of this compound and its analogs include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of nitroindoline derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms.[2] While specific experimental data for this compound is scarce, predicted chemical shifts can be inferred from the analysis of similar compounds.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Nitroindole Derivatives
| Compound | Aromatic Protons | Methyl Protons | Other Protons | Solvent |
| Predicted for this compound | 7.0 - 8.5 | 2.2 - 2.6 | 3.0 - 4.0 (Indoline CH₂) | CDCl₃ |
| 5-Nitroindole Derivative (9) | 9.64 (s, 1H), 8.69 (d, 1H), 7.73 (m, 2H), 7.18 (d, 1H) | - | 2.50-2.62 (br, 1H) | CDCl₃ |
| 5-Nitroindole Derivative (with N,N-dimethyl) | 8.58 (d, 1H), 8.04 (d, 1H), 7.71 (d, 1H), 7.67 (d, 1H), 6.78 (d, 1H) | - | 4.40 (t, 2H), 3.28-3.35 (m, 2H), 2.33-2.44 (m, 2H) | CDCl₃ |
Data for 5-Nitroindole derivatives sourced from[3].
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for a 5-Nitroindole Derivative
| Compound | Aromatic Carbons | Other Carbons | Solvent |
| 5-Nitroindole Derivative (9) | 183.97, 138.90, 118.13, 117.38, 111.91 | - | CDCl₃ |
| 5-Nitroindole Derivative (with N,N-dimethyl) | 141.79, 138.84, 131.22, 127.92, 118.42, 117.52, 109.33, 104.54 | 44.53, 32.70, 30.05 | CDCl₃ |
Data for 5-Nitroindole derivatives sourced from[3].
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound and providing information about its fragmentation pattern.[2] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Table 3: Mass Spectrometry Data for Nitroindole Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) | Notes |
| Predicted for this compound | ESI | 179.0815 (calculated for C₉H₁₁N₂O₂) | Expected molecular ion peak. |
| 5-Nitroindole Derivative (8) | ESI | 191.09 (found for C₉H₆N₂O₃) | Data corresponds to 5-Nitroindole-3-carboxaldehyde.[3] |
| 5-Nitroindole Derivative (with N,N-dimethyl) | ESI | 282.0 (found for C₁₁H₁₁BrN₂O₂) | Data corresponds to a brominated derivative.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify characteristic functional groups within the molecule. For this compound, key absorption bands would include those for the N-H bond, C-H bonds of the methyl group, and the nitro group.[2]
Table 4: Predicted Infrared (IR) Absorption Data for Nitroaromatic Compounds
| Functional Group | Predicted Wavenumber (cm⁻¹) | Compound Class |
| N-H Stretch (Indoline) | 3300 - 3500 | Indolines[2] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic compounds |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl and Indoline CH₂[2] |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Nitro compounds[4] |
| NO₂ Symmetric Stretch | 1335 - 1370 | Nitro compounds[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis.[5] A reversed-phase method is typically suitable for such compounds.
Table 5: Suggested HPLC Method Parameters for Nitroindoline Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Detector | UV-Vis at a suitable wavelength (e.g., 254 nm)[6] |
| Injection Volume | 10 µL[6] |
Experimental Protocols
The following are generalized protocols for the characterization of nitroindoline derivatives, adapted from methodologies for similar compounds.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).[3]
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.[5]
-
Chromatography: Utilize an HPLC system with parameters similar to those in Table 5.
-
Mass Spectrometry: Couple the HPLC system to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF) to obtain mass-to-charge ratio data.
-
Data Analysis: Confirm the presence of the target compound by its retention time and the detection of its molecular ion at the expected m/z value. High-resolution data will provide an accurate mass measurement, further confirming the elemental composition.[5]
Protocol 3: HPLC Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.[5]
-
Calibration (for quantitative analysis): Prepare a series of calibration standards of known concentrations.
-
Chromatography: Inject the sample and standards into the HPLC system using the parameters outlined in Table 5.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Experimental Workflow and Data Interpretation
A typical workflow for the comprehensive characterization of a synthesized batch of this compound is illustrated below. This process ensures the confirmation of its identity, purity, and quality for subsequent research and development activities.
Caption: Analytical Workflow for this compound Characterization.
This comprehensive approach ensures a thorough characterization of this compound, providing confidence in its identity, purity, and quality for research and development purposes.[5] The integration of orthogonal analytical techniques provides a robust dataset for structural confirmation and purity assessment.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 165250-68-0 | Benchchem [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methyl-5-nitroindoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 4-Methyl-5-nitroindoline.
I. Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to handle this compound with the utmost care, treating it as a hazardous substance.
Personal Protective Equipment (PPE): All personnel handling the compound should wear the following:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area or under a fume hood to minimize inhalation of dust or vapors.[1]
Emergency Procedures:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[1] If irritation develops or persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses. Continue rinsing and seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
II. Hazard Profile and Data Summary
The hazard profile of this compound can be inferred from related nitroaromatic compounds. These are often categorized as irritants and may have other toxic properties.
| Hazard Category | Anticipated Hazard | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area.[1] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Neutralization (if permissible and feasible by trained personnel):
Note: Chemical neutralization should only be performed by qualified chemists with a thorough understanding of the reaction. The following is a general guideline for the potential treatment of nitro compounds and should be adapted and validated for this compound.
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a solution of a reducing agent, such as sodium bisulfite or iron filings in an acidic medium (e.g., dilute hydrochloric acid).
-
Addition: Slowly and in small portions, add the this compound waste to the reducing solution with constant stirring. The reaction is exothermic and may produce gases; therefore, controlled addition is critical.
-
Monitoring: Monitor the reaction for completion (e.g., by TLC or LC-MS) to ensure the complete reduction of the nitro group to an amino group, which is generally less hazardous.
-
Neutralization: After the reaction is complete, neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 7.
-
Disposal of Treated Waste: The resulting neutralized and reduced solution may be suitable for disposal as aqueous waste, pending analysis and confirmation that it meets local wastewater discharge regulations. If not, it should be collected as hazardous waste.
Standard Operating Procedure for Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and solutions from the neutralization process (if performed and still deemed hazardous), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be sealable.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of any mixture, including solvents.
-
Indicate the approximate quantity of the waste.
-
-
Interim Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with the complete chemical name and quantity of the waste.
-
Maintain a record of the disposal activities as required by your institution.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Methyl-5-nitroindoline
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Methyl-5-nitroindoline. This information is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact. The following recommendations are a synthesis of safety data for structurally related compounds, including other nitroindoline and nitroaromatic derivatives.
Hazard Identification and Personal Protective Equipment
This compound should be handled as a hazardous substance. Based on data for similar compounds like 4-Nitroindoline, it is presumed to be a skin, eye, and respiratory irritant.[1] A comprehensive approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[2][3] Always inspect gloves for integrity before each use and change them immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][2] |
Operational Plan for Safe Handling
A systematic workflow is essential when working with this compound to minimize exposure and ensure safety.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][4] If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4] |
| Spill | Evacuate the immediate area.[2] For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste, avoiding actions that generate dust.[1][2] Use appropriate PPE, including respiratory protection.[1][2] |
Disposal Plan
The disposal of this compound and any contaminated materials must be managed in strict accordance with all local, state, and federal regulations for hazardous waste.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, weighing boats) in a clearly labeled, dedicated hazardous waste container.[5][6]
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".[5]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents.[5]
-
-
Storage of Waste:
-
Professional Disposal:
Caption: Step-by-step hazardous waste disposal workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
